2,2-Bis(4-nitrobenzyl)malonic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-bis[(4-nitrophenyl)methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOPDJPKIXQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Bis(4-nitrobenzyl)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway and detailed characterization methods for the novel compound, 2,2-Bis(4-nitrobenzyl)malonic acid. As this molecule is not extensively documented in current literature, this paper provides a robust theoretical framework and practical protocols based on established chemical principles, specifically the malonic ester synthesis, to enable its creation and verification.
Introduction
2,2-disubstituted malonic acid derivatives are important scaffolds in medicinal chemistry and materials science. The introduction of two 4-nitrobenzyl groups onto the central carbon of malonic acid is hypothesized to yield a molecule with unique properties, potentially for applications in polymer chemistry or as a precursor for pharmacologically active compounds. The electron-withdrawing nature of the nitro groups and the rigidity of the benzyl moieties are expected to influence the compound's acidity, crystal packing, and biological interactions. This guide provides a comprehensive roadmap for its synthesis and thorough characterization.
Proposed Synthetic Pathway
The synthesis of this compound is proposed via a two-step process, leveraging the classical malonic ester synthesis route. This method involves the sequential alkylation of diethyl malonate followed by acidic hydrolysis to yield the target dicarboxylic acid.[1][2][3]
The overall workflow is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
This procedure details the dialkylation of diethyl malonate with 4-nitrobenzyl bromide.[2][3][4]
-
Preparation: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 150 mL of absolute ethanol.
-
Base Formation: Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces to the ethanol at room temperature. Allow the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise over 15 minutes. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
First Alkylation: Dissolve 4-nitrobenzyl bromide (21.6 g, 0.1 mol) in 50 mL of absolute ethanol and add it dropwise to the reaction mixture. Stir at room temperature for 1 hour.
-
Second Alkylation: Add a second equivalent of sodium ethoxide solution (prepared separately from 4.6 g Na in 150 mL ethanol). Then, add a solution of 4-nitrobenzyl bromide (21.6 g, 0.1 mol) in 50 mL of ethanol dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diethyl 2,2-bis(4-nitrobenzyl)malonate.
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of the intermediate ester to the final product.
-
Reaction Setup: Place the purified diethyl 2,2-bis(4-nitrobenzyl)malonate (e.g., 0.1 mol) in a 500 mL round-bottom flask.
-
Hydrolysis: Add 200 mL of 6 M hydrochloric acid (HCl). Heat the mixture to reflux with vigorous stirring for 24-48 hours. The reaction should be monitored by TLC until the starting material is fully consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The product, being a solid, should precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold deionized water (3 x 50 mL) to remove any residual HCl and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed for further purification if necessary.
Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow and predicted data provide a benchmark for this analysis.
Caption: General workflow for the characterization of the final product.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₄N₂O₈ |
| Molecular Weight | 374.31 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |
Spectroscopic Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~13.0 ppm | Singlet (broad) | 2H | Carboxylic acid protons (-COOH ) |
| ~8.15 ppm | Doublet | 4H | Aromatic protons (Ar -H) ortho to -NO₂ |
| ~7.40 ppm | Doublet | 4H | Aromatic protons (Ar -H) meta to -NO₂ |
| ~3.60 ppm | Singlet | 4H | Benzyl protons (-C-CH₂ -Ar) |
Solvent: DMSO-d₆
| Chemical Shift (δ) | Assignment |
| ~170 ppm | Carboxylic acid carbon (-C OOH) |
| ~147 ppm | Aromatic carbon attached to -NO₂ (C -NO₂) |
| ~145 ppm | Aromatic ipso-carbon (C -CH₂) |
| ~131 ppm | Aromatic carbons (C H) meta to -NO₂ |
| ~123 ppm | Aromatic carbons (C H) ortho to -NO₂ |
| ~58 ppm | Quaternary carbon (C (CH₂)₂) |
| ~40 ppm | Benzyl carbon (-C H₂-Ar) |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch of hydrogen-bonded carboxylic acid[5][6][7][8] |
| ~1710 | Strong, Sharp | C=O stretch of carboxylic acid dimer[6][7] |
| ~1520, ~1350 | Strong, Sharp | Asymmetric and symmetric N-O stretch of nitro group |
| ~1300 | Medium | C-O stretch of carboxylic acid |
| Mode | Predicted m/z | Assignment |
| Negative | 373.07 [M-H]⁻ | Deprotonated molecule |
| Negative | 329.08 [M-H-CO₂]⁻ | Loss of carbon dioxide |
| Positive | 375.08 [M+H]⁺ | Protonated molecule |
| Positive | 397.07 [M+Na]⁺ | Sodium adduct |
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 2,2-Bis(4-nitrobenzyl)malonic Acid: Properties, Synthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis(4-nitrobenzyl)malonic acid, a C-substituted derivative of malonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues, namely its precursor diethyl 2,2-bis(4-nitrobenzyl)malonate, the mono-substituted derivative 2-(4-nitrobenzyl)malonic acid, and the isomeric ester malonic acid bis(4-nitrobenzyl) ester. The guide outlines the predicted physical and chemical properties, a detailed experimental protocol for its synthesis via malonic ester synthesis, and relevant safety information. The presented data is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.
Introduction
Malonic acid and its derivatives are fundamental building blocks in organic synthesis, most notably in the malonic ester synthesis for the preparation of a wide array of carboxylic acids. The introduction of specific substituents onto the central methylene group of malonic acid allows for the fine-tuning of its chemical properties and the creation of novel molecular scaffolds. The 4-nitrobenzyl group, in particular, is a common moiety in medicinal chemistry, often imparting interesting biological activities. This guide focuses on the di-substituted derivative, this compound, providing a theoretical and practical framework for its study.
Predicted Physicochemical Properties
Table 1: Predicted and Comparative Physicochemical Data
| Property | This compound (Predicted) | Diethyl 2,2-bis(4-nitrobenzyl)malonate (Precursor) | Malonic Acid Bis(4-nitrobenzyl) Ester (Isomer)[1] |
| Molecular Formula | C₁₇H₁₄N₂O₈ | C₂₁H₂₂N₂O₈ | C₁₇H₁₄N₂O₈ |
| Molecular Weight | 374.30 g/mol | 430.41 g/mol | 374.30 g/mol |
| Appearance | Expected to be a crystalline solid | Expected to be a crystalline solid | White to almost white powder/crystal |
| Melting Point | Expected to be >150 °C (with decomposition) | Not available | 89 °C |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | Expected to be soluble in common organic solvents. | Not available |
| pKa | pKa₁ ~2-3, pKa₂ ~5-6 | Not applicable | Not applicable |
Synthesis of this compound
The most logical and established route for the synthesis of this compound is the malonic ester synthesis, followed by hydrolysis.
Experimental Protocol: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
This procedure is based on the general principles of malonic ester alkylation.
Materials:
-
Diethyl malonate
-
4-Nitrobenzyl bromide
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous ethanol (or anhydrous DMF/THF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, sodium hydride can be suspended in an anhydrous solvent like DMF or THF.
-
To the stirred solution of the base at 0 °C, diethyl malonate (1.0 equivalent) is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes to ensure complete formation of the enolate.
-
4-Nitrobenzyl bromide (2.0-2.2 equivalents) dissolved in the same anhydrous solvent is added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After cooling to room temperature, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure diethyl 2,2-bis(4-nitrobenzyl)malonate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Diethyl 2,2-bis(4-nitrobenzyl)malonate
-
Aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH)
-
Diethyl ether or ethyl acetate
Procedure (Acidic Hydrolysis):
-
Diethyl 2,2-bis(4-nitrobenzyl)malonate is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).
-
The mixture is heated to reflux and stirred vigorously until TLC analysis indicates the complete disappearance of the starting material.
-
Upon cooling, the product may precipitate. If so, it is collected by filtration, washed with cold water, and dried.
-
If the product does not precipitate, the reaction mixture is extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Recrystallization from an appropriate solvent system can be performed for further purification.
Procedure (Basic Hydrolysis followed by Acidification):
-
The diester is refluxed in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).
-
After the reaction is complete, the mixture is cooled in an ice bath and acidified with a concentrated strong acid (e.g., HCl) to a pH of 1-2.
-
The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.
Chemical Reactivity and Stability
-
Decarboxylation: Like other malonic acids substituted at the alpha-carbon, this compound is expected to undergo decarboxylation upon heating, yielding 3,3-bis(4-nitrophenyl)propanoic acid.
-
Esterification: The two carboxylic acid groups can be esterified using standard methods (e.g., Fischer esterification).
-
Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents and high temperatures. The nitro groups may be susceptible to reduction.
Spectral Data (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the two 4-nitrobenzyl groups (typically two doublets in the aromatic region) and a singlet for the benzylic CH₂ protons. The acidic protons of the carboxyl groups may appear as a broad singlet or may not be observed depending on the solvent.
-
¹³C NMR: The spectrum should show signals for the quaternary carbon of the malonic acid, the benzylic carbons, the aromatic carbons (with distinct signals for the carbon bearing the nitro group and the ipso-carbon), and the carboxyl carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the benzyl groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretching of the carboxylic acids (a broad band), C=O stretching of the carboxyl groups, C-N stretching and N=O stretching of the nitro groups, and C-H stretching of the aromatic and benzylic groups.
Safety and Handling
Based on the GHS information for the isomeric malonic acid bis(4-nitrobenzyl) ester, the following hazards should be considered for this compound until specific data is available:
-
May cause skin irritation.[1]
-
May cause serious eye irritation.[1]
-
Suspected of causing genetic defects.[1]
Precautionary Measures:
-
Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Visualizations
Logical Relationship of Synthesis
References
A Technical Guide to 2,2-Bis(4-nitrobenzyl)malonic Acid: Synthesis, Properties, and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,2-bis(4-nitrobenzyl)malonic acid, a disubstituted derivative of malonic acid. While this specific dicarboxylic acid is not extensively cataloged with a unique CAS number, its synthesis and properties can be inferred from established chemical principles, primarily the malonic ester synthesis. This document details its molecular structure, a plausible synthetic route via its ester precursor, and the properties of related compounds. The information is intended to support research and development activities requiring substituted malonic acids as intermediates or target molecules.
Compound Identification and Molecular Structure
A specific CAS Registry Number for this compound has not been identified in major chemical databases. However, its immediate precursor, Bis(4-nitrobenzyl) Malonate , is well-documented.
-
Compound Name: this compound
-
Molecular Formula: C₁₇H₁₄N₂O₈
-
Molecular Weight: 374.31 g/mol
-
Structure: The molecule consists of a central malonic acid core where the alpha-carbon is substituted with two 4-nitrobenzyl groups.
The direct precursor to this acid is its corresponding ester, for which quantitative data is available.
-
Precursor Name: Bis(4-nitrobenzyl) Malonate (also known as Malonic Acid Bis(4-nitrobenzyl) Ester)[1][2]
-
Molecular Formula: C₁₇H₁₄N₂O₈[1]
Data Presentation: Properties of Bis(4-nitrobenzyl) Malonate
The following table summarizes the computed physicochemical properties of Bis(4-nitrobenzyl) Malonate, the ester precursor to the target acid.
| Property | Value | Reference |
| Molecular Weight | 374.3 g/mol | [1] |
| Molecular Formula | C₁₇H₁₄N₂O₈ | [1] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Exact Mass | 374.07501541 Da | [1] |
| Monoisotopic Mass | 374.07501541 Da | [1] |
| Topological Polar Surface Area | 144 Ų | [1] |
| Heavy Atom Count | 27 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 492 | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved via a two-stage malonic ester synthesis, which involves the dialkylation of a malonic ester followed by hydrolysis of the ester groups.
Stage 1: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
This stage involves the dialkylation of a malonic ester, such as diethyl malonate, with 4-nitrobenzyl bromide.
Materials:
-
Diethyl malonate
-
4-Nitrobenzyl bromide
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a base like potassium carbonate can be suspended in a solvent such as DMF.[3]
-
To this basic solution, one equivalent of diethyl malonate is added dropwise at room temperature. The mixture is stirred to ensure the complete formation of the malonate enolate.
-
A solution of two equivalents of 4-nitrobenzyl bromide in the same anhydrous solvent is then added slowly to the reaction mixture.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the dialkylation to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction is quenched by the addition of water. The product is extracted into an organic solvent like ethyl acetate.[3]
-
The combined organic layers are washed with water and then with a brine solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2,2-bis(4-nitrobenzyl)malonate.
-
The crude product can be purified by column chromatography on silica gel.
Stage 2: Hydrolysis to this compound
The final step is the hydrolysis of the diester to the corresponding dicarboxylic acid. Care must be taken to avoid decarboxylation, which can occur at high temperatures in acidic conditions.
Materials:
-
Diethyl 2,2-bis(4-nitrobenzyl)malonate
-
Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol (optional, to improve solubility)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
The diethyl 2,2-bis(4-nitrobenzyl)malonate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC. This process is known as saponification.
-
After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution contains the sodium salt of this compound.
-
The aqueous solution is cooled in an ice bath and slowly acidified by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).
-
The precipitated this compound is collected by vacuum filtration.
-
The solid product is washed with cold distilled water to remove any inorganic salts.
-
The final product is dried under vacuum to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-stage synthesis of this compound.
Caption: Two-stage synthesis of this compound.
Structural Relationship of Key Reactants and Product
This diagram shows the structural assembly of the final product from the key starting materials.
Caption: Structural relationship of reactants and product.
References
Technical Guide: Spectroscopic and Synthetic Overview of 2,2-Bis(4-nitrobenzyl)malonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2,2-Bis(4-nitrobenzyl)malonic acid (CAS 653306-99-1), a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification and characterization of this compound. Furthermore, a detailed, generalized experimental protocol for its synthesis via malonic ester synthesis is provided. The logical workflow for the synthesis and subsequent spectroscopic analysis is also visually represented.
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and have not been experimentally verified. These predictions are intended to serve as a reference for researchers.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 2H | Carboxylic acid protons (-COOH) |
| 8.1 - 8.2 | Doublet | 4H | Aromatic protons ortho to the nitro group |
| 7.4 - 7.5 | Doublet | 4H | Aromatic protons meta to the nitro group |
| ~3.4 | Singlet | 4H | Methylene protons (-CH₂-) |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxylic acid carbon (-COOH) |
| ~147 | Aromatic carbon attached to the nitro group |
| ~145 | Quaternary aromatic carbon |
| ~130 | Aromatic CH carbon |
| ~123 | Aromatic CH carbon |
| ~55 | Quaternary malonic carbon |
| ~40 | Methylene carbon (-CH₂-) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1520 | Strong | N-O asymmetric stretch (Nitro group) |
| ~1350 | Strong | N-O symmetric stretch (Nitro group) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~1200 | Medium | C-N stretch |
| 800-880 | Strong | C-H out-of-plane bend (para-substituted benzene) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 374.08 | [M]⁺ (Molecular Ion) |
| 329.08 | [M - COOH]⁺ |
| 283.07 | [M - 2COOH]⁺ (unlikely) |
| 238.06 | [M - C₇H₆NO₂]⁺ (Loss of a nitrobenzyl group) |
| 136.04 | [C₇H₆NO₂]⁺ (Nitrobenzyl cation) |
| 106.04 | [C₇H₆O]⁺ |
| 90.05 | [C₆H₄O]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a malonic ester synthesis pathway. This involves the dialkylation of a malonic ester, followed by hydrolysis and decarboxylation.
Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
-
Preparation of the Enolate: To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, diethyl malonate (1.0 equivalent) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: 4-Nitrobenzyl bromide (2.2 equivalents) dissolved in a minimal amount of a suitable solvent (e.g., ethanol or DMF) is added to the enolate solution.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure diethyl 2,2-bis(4-nitrobenzyl)malonate.
Hydrolysis to this compound
-
Saponification: The purified diethyl 2,2-bis(4-nitrobenzyl)malonate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction: The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification: After cooling, the reaction mixture is concentrated to remove the ethanol. The remaining aqueous solution is cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, leading to the precipitation of the dicarboxylic acid.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization of the target compound.
Navigating the Physicochemical Landscape of 2,2-Bis(4-nitrobenzyl)malonic Acid: A Technical Guide to Solubility and Stability
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound, 2,2-Bis(4-nitrobenzyl)malonic acid. In the absence of extensive published data for this specific molecule, this document outlines detailed experimental protocols and data presentation strategies to enable researchers to generate robust and reliable physicochemical profiles. Understanding these properties is a critical prerequisite for the advancement of this compound in any research or development pipeline, particularly in fields such as medicinal chemistry and materials science.
Solubility Profile: A Foundation for Application
The solubility of an active compound is a crucial determinant of its formulation possibilities, bioavailability, and overall utility. The dicarboxylic acid nature of this compound, combined with the presence of two polar nitrobenzyl groups, suggests a complex solubility profile that requires empirical determination across a range of solvents with varying polarities.
Recommended Solvents for Screening
A systematic approach to solubility assessment involves screening in a diverse set of solvents. The following table outlines a recommended panel of solvents, categorized by their polarity and proticity, to establish a comprehensive solubility profile.
| Solvent Category | Recommended Solvents | Rationale for Inclusion |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | To assess solubility in aqueous and alcoholic systems, relevant for biological and pharmaceutical formulations. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High-polarity solvents capable of dissolving a wide range of organic compounds, often used in in vitro assays. |
| Intermediate Polarity | Acetone, Acetonitrile, Ethyl Acetate | Common laboratory solvents with moderate polarity, useful for purification and analysis. |
| Non-Polar | Dichloromethane, Toluene, Hexane | To determine solubility in lipophilic environments, relevant for understanding membrane permeability and extraction. |
| Aqueous Buffers | pH 2.0, pH 7.4, pH 9.0 | To evaluate the impact of ionization on the solubility of the acidic compound. |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
The equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
The following diagram illustrates the workflow for this experimental protocol.
Stability Assessment: Ensuring Compound Integrity
Investigating the chemical stability of this compound is paramount to define its shelf-life, identify potential degradation products, and establish appropriate storage and handling conditions. The presence of nitroaromatic and malonic acid functionalities suggests potential susceptibility to specific degradation pathways.
Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the chemical degradation of a substance to identify likely degradation products and pathways. This is a critical step in developing stability-indicating analytical methods.
Recommended Stress Conditions:
| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the malonic acid moiety. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Hydrolysis, and potential reactions involving the nitro groups. A study on a related compound, bis(4-fluorobenzyl)trisulfide, showed accelerated disproportionation under strong basic conditions[1]. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the benzylic positions or other susceptible functional groups. |
| Thermal Stress | Solid-state at 80 °C for 48 hours; Solution-state (in a relevant solvent) at 60 °C for 48 hours | Decarboxylation of the malonic acid, and other thermally induced degradations. Studies on nitrobenzyl halides have shown thermal instability[2]. |
| Photostability | Exposed to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | Photochemical reactions involving the nitro groups are a known phenomenon for ortho-nitrobenzyl esters[3]. |
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.
Recommended Long-Term Storage Conditions (ICH Q1A(R2) Guidelines):
| Condition | Temperature | Relative Humidity |
| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |
Experimental Protocol for Stability Studies
Methodology:
-
Sample Preparation: Prepare solutions of this compound in relevant solvents and also store the solid compound in appropriate containers.
-
Exposure to Stress/Storage Conditions: Place the samples under the various stress and long-term storage conditions outlined above.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 3, 6, 12, 24 months for long-term studies), withdraw samples for analysis.
-
Analytical Method: Employ a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.
-
Data Presentation: The results should be tabulated, showing the percentage of the parent compound remaining and the percentage of each degradation product at each time point under each condition.
The logical flow for conducting stability studies is depicted in the following diagram.
Data Presentation and Interpretation
For ease of comparison and interpretation, all quantitative data should be summarized in clear and concise tables.
Table for Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be generated | Data to be generated |
| Methanol | 25 | Data to be generated | Data to be generated |
| DMSO | 25 | Data to be generated | Data to be generated |
| ... | ... | ... | ... |
Table for Stability Data (Example for Thermal Stress):
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100 | 0 | 0 |
| 12 | Data to be generated | Data to be generated | Data to be generated |
| 24 | Data to be generated | Data to be generated | Data to be generated |
| 48 | Data to be generated | Data to be generated | Data to be generated |
Conclusion
The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, will provide the foundational physicochemical data necessary for its rational development. By adhering to these detailed experimental protocols, researchers can generate high-quality, reproducible data that will be invaluable for formulation development, analytical method validation, and regulatory submissions. The complex interplay of the dicarboxylic acid and nitrobenzyl moieties necessitates a thorough empirical investigation to unlock the full potential of this promising compound.
References
- 1. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Niche Molecule: A Technical Guide to the Discovery and History of 2,2-Bis(4-nitrobenzyl)malonic acid
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of 2,2-Bis(4-nitrobenzyl)malonic acid, a specialized organic compound. Geared towards researchers, scientists, and professionals in drug development, this document delves into the foundational synthetic methodologies that underpin its creation, offering detailed experimental protocols and contextualizing its existence within the broader history of organic chemistry.
Introduction: Understanding the Core Structure
This compound is a disubstituted derivative of malonic acid. Malonic acid, a naturally occurring dicarboxylic acid first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, is the parent compound.[1] The significance of malonic acid and its derivatives in organic synthesis stems from the reactivity of the central methylene group, which allows for the introduction of various substituents.[2] The subject of this guide, this compound, features two 4-nitrobenzyl groups attached to this central carbon, a structural motif achieved through well-established synthetic pathways.
While a singular, seminal publication marking the "discovery" of this compound is not prominent in the scientific literature, its synthesis is a direct application of the historic and versatile malonic ester synthesis . This powerful carbon-carbon bond-forming reaction has been a cornerstone of organic chemistry for over a century, allowing for the preparation of a wide array of mono- and disubstituted acetic acids.[3][4] The "history" of this compound is therefore intrinsically linked to the development and application of this fundamental synthetic method.
The Foundational Chemistry: Malonic Ester Synthesis
The malonic ester synthesis provides a reliable and well-documented route to compounds like this compound. The process typically involves two key stages: the alkylation of a malonic ester and the subsequent hydrolysis of the ester groups to form the corresponding carboxylic acid.
The general workflow for the synthesis of a disubstituted malonic acid is depicted in the following diagram.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of this compound, based on the principles of the malonic ester synthesis.
Synthesis of Diethyl 2,2-Bis(4-nitrobenzyl)malonate
This procedure outlines the dialkylation of diethyl malonate with 4-nitrobenzyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
4-Nitrobenzyl bromide (or chloride)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
The first equivalent of 4-nitrobenzyl bromide, dissolved in a minimal amount of absolute ethanol, is added to the reaction mixture. The mixture is then heated to reflux until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of the second equivalent of 4-nitrobenzyl bromide.
-
The reaction mixture is again heated to reflux until the dialkylation is complete.
-
The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.
-
The solvent is evaporated to yield the crude diethyl 2,2-bis(4-nitrobenzyl)malonate, which can be purified by recrystallization or column chromatography.
Hydrolysis to this compound
This procedure describes the conversion of the diester to the target dicarboxylic acid.
Materials:
-
Diethyl 2,2-bis(4-nitrobenzyl)malonate
-
Aqueous hydrochloric acid (e.g., 6 M) or a solution of potassium hydroxide in ethanol/water.
-
Diethyl ether
Procedure (Acid Hydrolysis):
-
The diethyl 2,2-bis(4-nitrobenzyl)malonate is suspended in aqueous hydrochloric acid.
-
The mixture is heated to reflux with vigorous stirring for several hours until the ester is fully hydrolyzed (monitored by TLC).
-
The reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Procedure (Saponification):
-
A solution of potassium hydroxide in a mixture of ethanol and water is prepared.
-
The diethyl 2,2-bis(4-nitrobenzyl)malonate is added to the alkaline solution, and the mixture is heated to reflux until saponification is complete.
-
The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and carefully acidified with cold, concentrated hydrochloric acid to precipitate the this compound.
-
The product is collected by filtration, washed with cold water, and dried.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₈ |
| Molecular Weight | 374.31 g/mol |
| CAS Number | 67245-85-6 |
| Appearance | Solid |
Data sourced from publicly available chemical databases.
Logical Relationships in Synthesis
The logical progression of the synthesis is based on the chemical reactivity of the starting materials and intermediates. The acidity of the α-hydrogens of diethyl malonate is key to the initial deprotonation, and the resulting enolate is a potent nucleophile for the subsequent alkylation steps.
References
- 1. Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
In-Depth Technical Guide: Theoretical and Computational Studies of 2,2-Bis(4-nitrobenzyl)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies, synthesis, and characterization of 2,2-Bis(4-nitrobenzyl)malonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the properties and potential applications of this compound.
Introduction
This compound, also known as Malonic Acid Bis(4-nitrobenzyl) Ester or Bis(4-nitrobenzyl) Malonate, is a derivative of malonic acid characterized by the presence of two 4-nitrobenzyl groups attached to the central methylene carbon. The presence of the nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the molecule. This compound serves as a versatile precursor in the synthesis of more complex molecules, including polymers and potential therapeutic agents. Recent studies have highlighted its potential in the development of anti-cancer therapies, specifically for prostate cancer.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value |
| IUPAC Name | 2,2-bis[(4-nitrophenyl)methyl]propanedioic acid |
| Synonyms | Malonic Acid Bis(4-nitrobenzyl) Ester, Bis(4-nitrobenzyl) Malonate |
| CAS Number | 67245-85-6 |
| Molecular Formula | C₁₇H₁₄N₂O₈ |
| Molecular Weight | 374.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 165-168 °C |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. |
Synthesis and Characterization
General Synthesis Pathway
The synthesis of this compound typically involves the dialkylation of a malonic ester, such as diethyl malonate, with 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) in the presence of a base, followed by hydrolysis of the resulting ester.
A general workflow for the synthesis is depicted in the following diagram:
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example and may require optimization.
Materials:
-
Diethyl malonate
-
4-Nitrobenzyl bromide
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dialkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 4-nitrobenzyl bromide portion-wise. The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of Ester: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude diethyl 2,2-bis(4-nitrobenzyl)malonate.
-
Hydrolysis: The crude ester is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the ester is refluxed with a strong acid such as concentrated hydrochloric acid.
-
Purification: The resulting this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
The structure of the synthesized compound is confirmed using various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.2 | d | 4H | Aromatic (ortho to NO₂) |
| ~7.3-7.4 | d | 4H | Aromatic (meta to NO₂) |
| ~3.4-3.5 | s | 4H | -CH₂- (benzyl) |
| ~1.2-1.3 | t | 6H | -CH₃ (ethyl ester) |
| ~4.1-4.2 | q | 4H | -CH₂- (ethyl ester) |
| ~11-12 | br s | 2H | -COOH |
Note: The chemical shifts for the ester protons will be absent after hydrolysis.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | C=O (acid/ester) |
| ~147-148 | Aromatic C-NO₂ |
| ~145-146 | Aromatic C-CH₂ |
| ~130-131 | Aromatic CH (meta to NO₂) |
| ~123-124 | Aromatic CH (ortho to NO₂) |
| ~58-59 | Quaternary C (malonic) |
| ~38-39 | -CH₂- (benzyl) |
| ~61-62 | -O-CH₂- (ethyl ester) |
| ~14-15 | -CH₃ (ethyl ester) |
Note: The chemical shifts for the ester carbons will be absent after hydrolysis.
Infrared (IR) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3300 | O-H stretch (carboxylic acid) |
| ~2900-3000 | C-H stretch (aromatic and aliphatic) |
| ~1700-1730 | C=O stretch (carboxylic acid/ester) |
| ~1510-1530 | N-O asymmetric stretch (nitro group) |
| ~1340-1350 | N-O symmetric stretch (nitro group) |
| ~1200-1300 | C-O stretch |
Theoretical and Computational Studies
While specific in-depth theoretical and computational studies on this compound are not extensively available in peer-reviewed literature, its derivatives have been the subject of molecular modeling and simulation studies, particularly in the context of their biological activity.
Molecular Docking and Dynamics
In a study on the anti-prostate cancer potential of related 2-(4-Nitrobenzyl) Malonates, molecular dynamics simulations were performed. These simulations aimed to understand the stability of the ligand within the active site of a target protein. Such computational approaches are crucial in drug discovery for predicting binding affinities and mechanisms of action.
The general workflow for such a computational study is outlined below:
Caption: A typical workflow for computational drug design studies.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can provide insights into:
-
Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.
-
Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand reactivity.
-
Spectroscopic properties: Simulating IR and NMR spectra to aid in the interpretation of experimental data.
-
Reaction mechanisms: Investigating the energy profiles of synthetic pathways.
Potential Applications
The primary area of interest for this compound and its derivatives is in medicinal chemistry. The presence of the nitrobenzyl moieties suggests potential for:
-
Anti-cancer agents: As demonstrated in studies on related compounds, these molecules may exhibit cytotoxic activity against cancer cell lines.
-
Prodrugs: The nitro groups can be bioreduced in hypoxic environments, a characteristic of solid tumors, to release an active cytotoxic agent.
-
Building blocks for polymer synthesis: The dicarboxylic acid functionality allows for its use as a monomer in polymerization reactions to create polyesters and polyamides with specific properties conferred by the nitrobenzyl groups.
Conclusion
This compound is a compound with significant potential in both materials science and medicinal chemistry. While detailed theoretical and computational studies on this specific molecule are limited in the public domain, the available information on its synthesis, characterization, and the computational analysis of related compounds provides a solid foundation for future research. Further in-depth computational investigations, coupled with experimental validation, are warranted to fully explore the potential of this and related molecules in various applications, including the development of novel therapeutic agents.
An In-depth Technical Guide on the Safety, Handling, and Toxicity of 2,2-Bis(4-nitrobenzyl)malonic acid
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. No specific safety, handling, or toxicity data for 2,2-Bis(4-nitrobenzyl)malonic acid has been found in publicly available literature or safety data sheets. The information presented herein is extrapolated from data on structurally similar compounds, particularly aromatic nitro compounds and a related malonic acid ester. All personnel should handle this compound with extreme caution, assuming it to be hazardous, and should consult with a qualified safety professional before use.
Introduction
This guide provides a summary of the anticipated hazards, recommended handling procedures, and a general framework for the toxicological assessment of this compound, based on available information for related substances.
Hazard Identification and Classification
While no specific GHS classification exists for this compound, the classification for a closely related structure, Malonic Acid Bis(4-nitrobenzyl) Ester, provides a valuable starting point. The primary hazards are likely driven by the p-nitrobenzyl moiety.
Table 1: GHS Hazard Classification for Malonic Acid Bis(4-nitrobenzyl) Ester [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
Based on the general toxicity of aromatic nitro compounds, it is prudent to assume that this compound may also possess the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Target Organ Toxicity: Potential for effects on the hematological system (methemoglobinemia), respiratory system, liver, and reproductive system.[3]
-
Carcinogenicity: Some nitroaromatic compounds are considered to have carcinogenic potential.[2]
-
Explosive Properties: Aromatic compounds with multiple nitro groups have a risk of explosive decomposition.[2]
Physical and Chemical Properties
Specific physical and chemical properties for this compound are not well-documented. For the related Malonic Acid Bis(4-nitrobenzyl) Ester, the molecular weight is 374.3 g/mol .[1] It is expected that the target compound is a solid at room temperature.
Handling and Storage
Given the potential hazards, the following handling and storage procedures are recommended.
4.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
4.2. Engineering Controls
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
4.3. Safe Handling Practices
-
Avoid all personal contact, including inhalation of dust.[2]
-
Avoid generating dust. Dry powders can accumulate electrostatic charges.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Ground all equipment containing the material to prevent electrostatic discharge.
4.4. Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[4]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for small spills.
Experimental Protocols
As no specific experimental protocols for toxicity testing of this compound are available, a general protocol for handling a potent, powdered chemical for in-vitro testing is provided below.
Protocol: Preparation of a Stock Solution for In-Vitro Assays
-
Preparation: Don all required PPE and work within a certified chemical fume hood.
-
Weighing: Tare a pre-weighed, sealed vial on an analytical balance. Carefully add the desired amount of this compound to the vial using a micro-spatula to minimize dust. Seal the vial and re-weigh to obtain the exact mass.
-
Solubilization: In the fume hood, uncap the vial and add the required volume of a suitable solvent (e.g., DMSO) using a calibrated pipette to achieve the desired stock concentration.
-
Mixing: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the appropriate temperature (e.g., -20°C or -80°C), protected from light.
-
Decontamination: All disposable materials that came into contact with the compound (e.g., pipette tips, weighing paper) should be disposed of as hazardous waste. Non-disposable equipment should be thoroughly decontaminated with an appropriate solvent.
Visualizations
The following diagrams illustrate key logical workflows for chemical safety and hazard assessment.
Caption: General workflow for safely handling a powdered chemical compound.
Caption: Logical relationship for inferring hazards based on related compounds.
References
Methodological & Application
Application Notes and Protocols: 2,2-Bis(4-nitrobenzyl)malonic Acid as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2,2-bis(4-nitrobenzyl)malonic acid as a foundational building block for the construction of complex molecular architectures, including dendrimers and potential therapeutic agents. The presence of two nitrobenzyl groups offers a unique opportunity for divergent synthesis and the introduction of functionalities for various applications.
Chemical Properties and Synthesis
This compound is a derivative of malonic acid featuring two 4-nitrobenzyl substituents on the central carbon atom. The nitro groups serve as versatile handles for further chemical modifications, most notably their reduction to primary amines. This transformation is key to its application as a building block in the synthesis of polyamidoamine (PAMAM) dendrimers and other complex molecules. The synthesis of the target compound is typically achieved through a two-step process: the dialkylation of a malonic ester followed by hydrolysis.
Table 1: Physicochemical Properties of Diethyl 2,2-bis(4-nitrobenzyl)malonate
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₈ |
| Molecular Weight | 430.41 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 118-120 °C |
| Solubility | Soluble in DMF, DMSO, acetone; sparingly soluble in ethanol |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
This protocol details the synthesis of the diethyl ester precursor to this compound via a dialkylation reaction.
Materials:
-
Diethyl malonate
-
4-Nitrobenzyl bromide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, add 4-nitrobenzyl bromide (2.1 equivalents) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Yield: 75-85%
Protocol 2: Hydrolysis to this compound
This protocol describes the hydrolysis of the diethyl ester to the final carboxylic acid.
Materials:
-
Diethyl 2,2-bis(4-nitrobenzyl)malonate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diethyl 2,2-bis(4-nitrobenzyl)malonate (1.0 equivalent) in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (3.0-4.0 equivalents).
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain this compound as a solid.
Expected Yield: 80-90%
Application as a Building Block
The true utility of this compound lies in its role as a scaffold for creating more complex molecules. The primary pathway for this involves the reduction of the nitro groups to amines, yielding 2,2-bis(4-aminobenzyl)malonic acid. This diamino derivative is a key intermediate for various synthetic applications.
Application Notes and Protocols for the Esterification of 2,2-Bis(4-nitrobenzyl)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the alkylation (esterification) of 2,2-Bis(4-nitrobenzyl)malonic acid. Two primary methods are presented: the classic Fischer-Speier Esterification for simple alkyl esters and the milder Steglich Esterification, which is particularly suitable for more complex or sterically hindered alcohols.
Introduction
This compound is a disubstituted malonic acid derivative. Due to the quaternary nature of the central carbon atom, further C-alkylation at this position is not feasible. Therefore, "alkylation" of this substrate refers to the esterification of its two carboxylic acid functionalities. The resulting diesters are valuable intermediates in various synthetic pathways, including the preparation of derivatives for drug discovery and development. The choice of esterification method depends on the desired ester group and the sensitivity of the starting materials.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] It is a cost-effective method, particularly when using simple, low-boiling point alcohols that can also serve as the reaction solvent. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.[1][2][5]
Experimental Protocol
-
Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Reaction Setup : Add a large excess of the desired alcohol (e.g., methanol or ethanol), which will also act as the solvent.
-
Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Execution : Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction : Extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Alcohol | Methanol or Ethanol |
| Catalyst | Concentrated H₂SO₄ or p-TsOH |
| Temperature | Reflux |
| Reaction Time | 4-12 hours (monitor by TLC) |
| Typical Yield | 70-90% (dependent on alcohol) |
Experimental Workflow
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for sterically hindered substrates and acid-sensitive compounds.[6][9][10] The reaction proceeds at room temperature and generally gives high yields.[7][9]
Experimental Protocol
-
Reagent Preparation : In a round-bottom flask, dissolve this compound, the desired alcohol (2.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation : Cool the solution in an ice bath (0 °C).
-
DCC Addition : Slowly add a solution of DCC (2.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Execution : Remove the ice bath and stir the reaction mixture at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction by TLC.
-
Work-up : Once the reaction is complete, filter off the DCU precipitate and wash it with the solvent.
-
Purification : Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the pure diester.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Alcohol | Primary or Secondary Alcohol |
| Coupling Agent | DCC (Dicyclohexylcarbodiimide) |
| Catalyst | DMAP (4-Dimethylaminopyridine) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Typical Yield | 85-95% |
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of Steglich Esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application of 2,2-Bis(4-nitrobenzyl)malonic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,2-bis(4-nitrobenzyl)malonic acid represent a class of organic compounds with significant potential in medicinal chemistry. The presence of the nitrobenzyl and malonic acid moieties provides a scaffold for the development of novel therapeutic agents. Research has particularly highlighted the promise of closely related 2-(4-nitrobenzyl) malonates in the fields of oncology, as well as in the development of agents with antioxidant and anti-inflammatory properties. This document provides an overview of these applications, supported by experimental protocols and key data for researchers interested in exploring this chemical space.
The core structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitro group can act as a bio-reducible moiety, potentially leading to selective activation in hypoxic tumor environments, a characteristic sought after in cancer therapy. Furthermore, the malonate core is a versatile building block in organic synthesis, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies.
I. Anti-Cancer Applications
Recent studies have demonstrated the potent anti-proliferative activity of 2-(4-nitrobenzyl) malonate derivatives against human prostate cancer cells (DU145). One particular derivative, designated as 3c , has shown significant cytotoxic effects, highlighting its potential as a lead compound for the development of new anti-cancer drugs.
Quantitative Data: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | CTC50 (μg/mL) |
| 3c | DU145 (Prostate Cancer) | 11.83 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
DU145 human prostate cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed DU145 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for another 24 hours.
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell inhibition is calculated relative to the untreated control cells. The CTC50 (concentration that causes 50% cell death) is determined from the dose-response curve.
II. Antioxidant and Anti-inflammatory Applications
Derivatives of 2-(4-nitrobenzyl) malonates have also been investigated for their antioxidant and anti-inflammatory properties. These activities are crucial in combating oxidative stress and inflammation, which are implicated in a wide range of diseases.
Quantitative Data: Antioxidant and Anti-inflammatory Activities
While specific IC50 values for the antioxidant and anti-inflammatory activities of 2-(4-nitrobenzyl) malonates are not fully available in the public domain, the following assays have been used to characterize their activity. Researchers can use these protocols to determine the IC50 values for their synthesized compounds.
| Activity | Assay |
| Antioxidant | DPPH Radical Scavenging |
| Antioxidant | Nitric Oxide Radical Scavenging |
| Antioxidant | Hydrogen Peroxide Radical Scavenging |
| Anti-inflammatory | RBC Membrane Stabilization |
| Anti-inflammatory | Albumin Denaturation Inhibition |
Experimental Protocols:
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is used as a standard.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
Principle: This assay measures the inhibition of nitric oxide radicals generated from sodium nitroprusside. The nitric oxide radicals react with oxygen to form nitrite ions, which are quantified using the Griess reagent.
Procedure:
-
Mix 2 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4) with 0.5 mL of the test compound at various concentrations.
-
Incubate the mixture at 25°C for 150 minutes.
-
After incubation, add 0.5 mL of the reaction mixture to 1 mL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% phosphoric acid).
-
Allow the mixture to stand for 5-10 minutes for color development.
-
Measure the absorbance at 546 nm.
-
The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
Principle: This assay measures the decomposition of hydrogen peroxide by the antioxidant compound.
Procedure:
-
Prepare a solution of 40 mM hydrogen peroxide in phosphate buffer (pH 7.4).
-
Add 0.6 mL of the hydrogen peroxide solution to 1 mL of the test compound at various concentrations.
-
Measure the absorbance of the hydrogen peroxide at 230 nm after 10 minutes against a blank solution containing the test compound in phosphate buffer without hydrogen peroxide.
-
The percentage of hydrogen peroxide scavenged is calculated, and the IC50 value is determined.
Principle: This assay assesses the ability of a compound to stabilize the RBC membrane against hypotonicity-induced lysis, which is an indicator of anti-inflammatory activity.
Procedure:
-
Prepare a 10% v/v suspension of human red blood cells in isosaline.
-
Mix 0.5 mL of the RBC suspension with 0.5 mL of the test compound at various concentrations, 1 mL of 0.15 M phosphate buffer (pH 7.4), and 2 mL of 0.36% hyposaline.
-
Incubate the mixture at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Diclofenac sodium is used as a standard.
-
The percentage of membrane stabilization is calculated, and the IC50 value is determined.
Principle: This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammation.
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of BSA and 2.8 mL of phosphate-buffered saline (pH 6.3).
-
Add 2 mL of the test compound at various concentrations to the reaction mixture.
-
Incubate at 37°C for 20 minutes.
-
Heat the mixture at 70°C for 5 minutes.
-
After cooling, measure the turbidity at 660 nm.
-
Diclofenac sodium is used as a standard.
-
The percentage of inhibition of protein denaturation is calculated, and the IC50 value is determined.
III. Synthesis of 2-(4-Nitrobenzyl) Malonates
The synthesis of 2-(4-nitrobenzyl) malonates is typically achieved through a nucleophilic substitution reaction. A representative protocol for the synthesis of a diethyl 2-(4-nitrobenzyl)malonate is provided below.
Experimental Protocol: Synthesis of Diethyl 2-(4-nitrobenzyl)malonate
Materials:
-
Diethyl malonate
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diethyl malonate (1.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of 4-nitrobenzyl bromide (1 equivalent) in DMF to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure diethyl 2-(4-nitrobenzyl)malonate.
IV. Visualizations
Synthesis of 2-(4-Nitrobenzyl) Malonates
Caption: General scheme for the synthesis of diethyl 2-(4-nitrobenzyl)malonate.
Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of malonate derivatives.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 2,2-Bis(4-nitrobenzyl)malonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2-Bis(4-nitrobenzyl)malonic acid is a versatile starting material for the synthesis of novel heterocyclic compounds. The presence of two nitrobenzyl groups provides a strategic entry point for the construction of fused seven-membered ring systems, which are privileged scaffolds in medicinal chemistry. This document outlines a two-step synthetic protocol for the preparation of a novel benzodiazepine analogue from this compound. The first step involves the reduction of the nitro groups to form a key diamino intermediate, followed by a cyclization reaction with a suitable 1,3-dielectrophile.
Part 1: Synthesis of 2,2-Bis(4-aminobenzyl)malonic Acid (Intermediate 1)
The initial step in the synthesis is the reduction of the two nitro groups in this compound to primary amines. This transformation is crucial as it provides the necessary nucleophilic centers for the subsequent cyclization reaction. Catalytic hydrogenation is a clean and efficient method for this purpose.[1][2][3]
Experimental Protocol: Reduction of this compound
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite® pad)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (0.1 eq by weight).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2-Bis(4-aminobenzyl)malonic acid (Intermediate 1).
-
The crude product can be purified by recrystallization if necessary.
-
Data Presentation: Reaction Parameters for the Synthesis of Intermediate 1
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrogen (H₂) |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | 50 psi |
| Reaction Time | 4-6 hours |
| Yield | >95% (crude) |
Logical Workflow for the Synthesis of Intermediate 1
Caption: Workflow for the reduction of this compound.
Part 2: Synthesis of a Novel Dibenzodiazepine Derivative (Product 1)
The synthesized 2,2-Bis(4-aminobenzyl)malonic acid (Intermediate 1) can undergo a cyclization reaction with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), to form a seven-membered benzodiazepine ring system.[4][5] This reaction is typically acid-catalyzed.
Experimental Protocol: Cyclization of Intermediate 1 with Acetylacetone
-
Materials:
-
2,2-Bis(4-aminobenzyl)malonic acid (Intermediate 1)
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol (EtOH)
-
-
Procedure:
-
To a solution of 2,2-Bis(4-aminobenzyl)malonic acid (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure dibenzodiazepine derivative (Product 1).
-
Data Presentation: Reaction Parameters for the Synthesis of Product 1
| Parameter | Value |
| Starting Material | 2,2-Bis(4-aminobenzyl)malonic acid |
| Reagent | Acetylacetone (2,4-pentanedione) |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Yield | 70-85% |
Signaling Pathway for the Synthesis of the Dibenzodiazepine Derivative
Caption: Synthetic pathway from starting material to the final heterocyclic product.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Bis(4-nitrobenzyl)malonic Acid in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Bis(4-nitrobenzyl)malonic acid and its ester derivatives are versatile intermediates in organic synthesis, particularly in the construction of complex molecular frameworks for pharmaceutical applications. The presence of the two nitrobenzyl groups provides a scaffold that can be further functionalized, while the malonic acid core offers a reactive handle for various chemical transformations, including decarboxylation to introduce a key structural motif. This document provides detailed protocols for the synthesis of a key derivative, diethyl 2,2-bis(4-nitrobenzyl)malonate, and outlines its potential application in the synthesis of neuroprotective agents, such as analogs of γ-aminobutyric acid (GABA).
Data Presentation
Table 1: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
| Step | Reactants | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | Diethyl malonate, 4-Nitrobenzyl bromide | Sodium ethoxide, Ethanol | 12-16 h | Reflux | 85-95 | >95 (after purification) |
Table 2: Proposed Synthesis of a GABA Analog Intermediate
| Step | Reactant | Reagents & Solvents | Reaction Time | Temperature | Expected Yield (%) |
| 2 | Diethyl 2,2-bis(4-nitrobenzyl)malonate | 1. KOH, Ethanol/Water2. HCl (aq) | 4-6 h | Reflux | 90-98 |
| 3 | This compound | Heat (neat or in a high-boiling solvent) | 1-2 h | 150-180 °C | 80-90 |
| 4 | 2,2-Bis(4-nitrobenzyl)acetic acid | 1. SOCl₂2. NH₃ | 2-4 h | 0 °C to RT | 75-85 |
| 5 | 2,2-Bis(4-nitrobenzyl)acetamide | Hofmann rearrangement reagents (e.g., Br₂, NaOH) | 1-2 h | 0-70 °C | 60-70 |
| 6 | 1,1-Bis(4-nitrobenzyl)methanamine | Catalytic hydrogenation (e.g., H₂, Pd/C) | 12-24 h | RT | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
This protocol is based on the well-established malonic ester synthesis, involving the alkylation of diethyl malonate with 4-nitrobenzyl bromide.[1][2][3][4][5]
Materials:
-
Diethyl malonate
-
4-Nitrobenzyl bromide
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2 equivalents) to absolute ethanol (sufficient to dissolve the sodium and subsequent reactants) with stirring. The reaction is exothermic. Allow the mixture to cool to room temperature once all the sodium has reacted.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with vigorous stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Dissolve 4-nitrobenzyl bromide (2.2 equivalents) in a minimal amount of absolute ethanol and add it dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure diethyl 2,2-bis(4-nitrobenzyl)malonate.
Mandatory Visualization
Caption: Workflow for the synthesis of diethyl 2,2-bis(4-nitrobenzyl)malonate.
Protocol 2: Proposed Synthesis of a GABA Analog Intermediate
This protocol outlines a hypothetical pathway for the conversion of diethyl 2,2-bis(4-nitrobenzyl)malonate to a key intermediate for GABA analogs.
Step 2.1: Hydrolysis to this compound
-
Dissolve diethyl 2,2-bis(4-nitrobenzyl)malonate in a mixture of ethanol and aqueous potassium hydroxide (excess).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with cold, concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2.2: Decarboxylation to 2,2-Bis(4-nitrobenzyl)acetic acid
-
Heat the this compound neat or in a high-boiling inert solvent (e.g., diphenyl ether) to 150-180 °C.
-
Maintain the temperature until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
Cool the reaction mixture and purify the resulting 2,2-bis(4-nitrobenzyl)acetic acid by recrystallization.
Step 2.3: Amidation to 2,2-Bis(4-nitrobenzyl)acetamide
-
Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.
-
Carefully add the acid chloride to a cooled (0 °C) concentrated solution of ammonia in a suitable solvent (e.g., THF or dioxane).
-
Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.
-
Isolate the amide product by extraction and purify by recrystallization.
Step 2.4: Hofmann Rearrangement to 1,1-Bis(4-nitrobenzyl)methanamine
-
Treat the 2,2-bis(4-nitrobenzyl)acetamide with a cold aqueous solution of sodium hydroxide and bromine.
-
Warm the mixture gradually to facilitate the rearrangement.
-
Extract the resulting amine with a suitable organic solvent and purify.
Step 2.5: Reduction to 1,1-Bis(4-aminobenzyl)methanamine (GABA Analog Precursor)
-
Dissolve the 1,1-bis(4-nitrobenzyl)methanamine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reduction of the nitro groups is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the diamine product.
References
Application Notes and Protocols for the Purification of 2,2-Bis(4-nitrobenzyl)malonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and purification of 2,2-Bis(4-nitrobenzyl)malonic acid derivatives. The synthesis is based on the dialkylation of a malonic ester, followed by hydrolysis. Purification of the intermediate ester is achieved through recrystallization and column chromatography, yielding a high-purity product. The subsequent hydrolysis provides the final dicarboxylic acid. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
Malonic acid and its derivatives are important building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds. The 2,2-disubstituted derivatives, such as this compound, are precursors to a variety of complex molecules with potential applications in medicinal chemistry and materials science. The presence of the nitrobenzyl groups can impart specific electronic and structural properties to the final compounds.
The synthesis of these derivatives typically involves the alkylation of a malonic ester with an appropriate benzyl halide.[1] The purification of the resulting products is crucial to remove starting materials, mono-alkylated byproducts, and other impurities. This application note details robust protocols for the synthesis of a diethyl 2,2-bis(4-nitrobenzyl)malonate intermediate, its purification, and subsequent hydrolysis to the target malonic acid derivative.
Experimental Protocols
Synthesis of Diethyl 2,2-Bis(4-nitrobenzyl)malonate
This procedure is adapted from the general principles of malonic ester synthesis.[2][3]
Materials:
-
Diethyl malonate
-
4-Nitrobenzyl bromide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, slowly add diethyl malonate (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 4-nitrobenzyl bromide (2.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous NH₄Cl solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of Diethyl 2,2-Bis(4-nitrobenzyl)malonate
The crude product from the synthesis will contain the desired dialkylated product, mono-alkylated byproduct, and unreacted starting materials. A two-step purification process involving recrystallization and column chromatography is recommended.
Recrystallization is an effective first step to remove a significant portion of impurities.[4][5]
Materials:
-
Crude Diethyl 2,2-Bis(4-nitrobenzyl)malonate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, washing with a cold ethanol/water (1:1) mixture.
-
Dry the crystals under vacuum to obtain the partially purified product.
For obtaining a highly pure product, column chromatography is recommended.[6]
Materials:
-
Partially purified Diethyl 2,2-Bis(4-nitrobenzyl)malonate
-
Silica gel (100-200 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.
-
Dissolve the partially purified product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield highly pure Diethyl 2,2-Bis(4-nitrobenzyl)malonate.
Hydrolysis of Diethyl 2,2-Bis(4-nitrobenzyl)malonate to this compound
The purified ester is hydrolyzed to the corresponding carboxylic acid.[7][8]
Materials:
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Purified Diethyl 2,2-Bis(4-nitrobenzyl)malonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve the purified diethyl 2,2-bis(4-nitrobenzyl)malonate in ethanol.
-
Add an aqueous solution of potassium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2).
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification process based on typical yields for similar reactions.
| Step | Product | Expected Yield (%) | Expected Purity (%) | Purity Analysis Method |
| Synthesis | Crude Diethyl 2,2-Bis(4-nitrobenzyl)malonate | ~70-80 | ~60-70 | TLC, ¹H NMR |
| Recrystallization | Partially Purified Ester | ~85-95 (recovery) | ~85-90 | TLC, HPLC[9][10] |
| Column Chromatography | Pure Diethyl 2,2-Bis(4-nitrobenzyl)malonate | ~80-90 (recovery) | >98 | HPLC, ¹H NMR, Elemental Analysis |
| Hydrolysis | This compound | ~90-95 | >99 | HPLC, Melting Point |
Visualization
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. DIETHYL 2-(2-NITROBENZYL)MALONATE synthesis - chemicalbook [chemicalbook.com]
- 7. jove.com [jove.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. helixchrom.com [helixchrom.com]
- 10. Malonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
"common side reactions in the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid"
Technical Support Center: Synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the two main stages of the synthesis: the dialkylation of diethyl malonate and the subsequent hydrolysis to the final product.
Issue 1: Low Yield of Diethyl 2,2-Bis(4-nitrobenzyl)malonate (Alkylation Step)
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Question: My reaction to form the dialkylated ester has a very low yield. What are the common causes and how can I fix this?
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Answer: Low yields in the alkylation step are typically due to incomplete reaction or the formation of the mono-alkylated side product. The malonic ester synthesis involves the sequential alkylation of diethyl malonate.[1][2] If reaction conditions are not optimal, the reaction can stall after the first alkylation.
Possible Causes & Solutions:
-
Insufficient Base: The reaction requires at least two equivalents of base to deprotonate both the starting diethyl malonate and the mono-alkylated intermediate.
-
Solution: Use a slight excess (at least 2.2 equivalents) of a suitable base like sodium ethoxide to ensure complete deprotonation for both steps.
-
-
Insufficient Alkylating Agent: Stoichiometric amounts of 4-nitrobenzyl halide may not be enough to drive the reaction to completion.
-
Solution: Use a slight excess (at least 2.2 equivalents) of the 4-nitrobenzyl halide.
-
-
Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the mono-alkylated spot persists, consider increasing the reaction time or gently heating the mixture according to established protocols.[3]
-
-
Issue 2: Significant Amount of Mono-alkylated Product Observed
-
Question: I have a significant amount of diethyl 2-(4-nitrobenzyl)malonate in my crude product. How can I minimize its formation?
-
Answer: The formation of the mono-alkylated product is the most common side reaction during the initial alkylation.[4] This occurs when the second alkylation step is not efficient.
Possible Causes & Solutions:
-
Premature Quenching: Stopping the reaction too early will result in a mixture of starting material, mono-alkylated, and di-alkylated products.
-
Solution: Use TLC to monitor the disappearance of the mono-alkylated intermediate before quenching the reaction.
-
-
Base Strength/Choice: While sodium ethoxide is standard, other bases might be considered. However, care must be taken as stronger bases can promote other side reactions.
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Purification: If the mono-alkylated product still forms, it must be separated.
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Solution: The crude product can be purified using column chromatography on silica gel to separate the di-substituted product from the less polar mono-substituted product and any unreacted starting materials.
-
-
Issue 3: Low Yield or Unexpected Product After Hydrolysis
-
Question: After hydrolyzing the diethyl 2,2-bis(4-nitrobenzyl)malonate, I either get a low yield of the desired acid or a different product altogether. What is happening?
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Answer: The primary challenges during the hydrolysis step are incomplete reaction and decarboxylation. Substituted malonic acids are susceptible to losing CO2, especially when heated in an acidic medium.[5][6]
Possible Causes & Solutions:
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Incomplete Hydrolysis: The ester groups may be sterically hindered, making hydrolysis difficult.
-
Solution: Ensure harsh enough conditions for complete hydrolysis (e.g., refluxing with a strong base like KOH or NaOH, followed by acidification). Monitor the reaction to confirm the disappearance of the starting ester.
-
-
Decarboxylation: This is a very common side reaction. Heating the malonic acid, particularly after acidification, will cause it to lose one of the carboxylic acid groups to form 1,3-bis(4-nitrophenyl)propane.
-
Solution: Perform the acidification step in an ice bath to minimize heat exposure. Avoid boiling the acidic solution. If possible, use milder hydrolysis conditions that do not require high temperatures. Some studies show that vigorous hydrolysis can lead to decarboxylation as the main outcome.[5][6]
-
-
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Dialkylated Ester | Incomplete reaction, insufficient base or alkylating agent. | Use >2 equivalents of base and 4-nitrobenzyl halide. Monitor reaction by TLC and ensure sufficient reaction time.[3][4] |
| Contamination with Mono-alkylated Product | Reaction conditions favor mono-alkylation (e.g., insufficient reagents/time). | Ensure an excess of base and alkylating agent. Monitor the disappearance of the mono-alkylated intermediate by TLC. Purify via column chromatography if necessary. |
| Low Yield of Final Di-acid | Incomplete hydrolysis of the intermediate ester. | Use sufficiently strong basic or acidic conditions and allow for adequate reaction time. Confirm full conversion of the ester before workup. |
| Formation of an Unexpected Product After Hydrolysis | Decarboxylation of the malonic acid due to excessive heat, especially under acidic conditions.[5] | Keep the reaction mixture cool during and after acidification. Avoid heating the acidic solution. The unexpected product is likely 1,3-bis(4-nitrophenyl)propane. |
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side product during the alkylation of diethyl malonate with 4-nitrobenzyl halide?
-
A1: The most common side product is the mono-alkylated species, diethyl 2-(4-nitrobenzyl)malonate. This occurs when the reaction does not proceed to completion to form the desired di-substituted product.[4]
-
-
Q2: Can O-alkylation be a significant side reaction?
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A2: While the enolate of diethyl malonate is an ambident nucleophile, C-alkylation is strongly favored over O-alkylation. For SN2 reactions with primary halides like 4-nitrobenzyl bromide, O-alkylation is generally not a significant competing pathway.[2]
-
-
Q3: Why is decarboxylation such a problem for this specific malonic acid?
-
A3: Malonic acids, in general, are thermally unstable and readily undergo decarboxylation when heated because they can form a stable six-membered cyclic transition state. The presence of two electron-withdrawing nitrobenzyl groups can further influence the electronic properties, but the fundamental instability of the β-keto acid-like structure upon protonation is the primary driver for this common side reaction.[5]
-
-
Q4: What analytical methods are best for monitoring the reaction and identifying products?
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A4: Thin Layer Chromatography (TLC) is indispensable for monitoring the progress of both the alkylation and hydrolysis steps. For structural confirmation and identification of side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
-
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-Bis(4-nitrobenzyl)malonate
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30-60 minutes.
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Alkylation: Dissolve 4-nitrobenzyl bromide (2.2 eq) in a minimal amount of absolute ethanol and add it to the enolate solution.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC until the mono-alkylated intermediate has been consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary to remove any remaining mono-alkylated product.
Protocol 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified diethyl 2,2-bis(4-nitrobenzyl)malonate (1.0 eq) in ethanol and add an aqueous solution of potassium hydroxide (KOH, >3.0 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete disappearance of the starting ester.
-
Workup: Cool the reaction mixture in an ice bath. Slowly acidify the solution by adding cold, concentrated hydrochloric acid (HCl) until the pH is ~1-2.
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Isolation: The desired this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove inorganic salts and dry it under vacuum. Further purification can be achieved by recrystallization if needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0254080B1 - Malonic acid derivatives and methods for their synthesis - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Bis(4-nitrobenzyl)malonic Acid and its Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid and its ester precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The synthesis is typically achieved via a malonic ester synthesis. This involves the dialkylation of a malonic ester, such as diethyl malonate, with 4-nitrobenzyl halide, followed by hydrolysis of the resulting diester to yield the final carboxylic acid.
Q2: What are the common side reactions that can lower the yield?
The primary side reaction is the formation of the mono-alkylated product, 2-(4-nitrobenzyl)malonic ester.[1] Over-alkylation is also a possibility if reaction conditions are not carefully controlled. Additionally, elimination reactions of the 4-nitrobenzyl halide can occur in the presence of a strong base, and hydrolysis of the ester groups can happen prematurely if water is present in the reaction mixture.
Q3: Which base is most suitable for the deprotonation of diethyl malonate?
Sodium ethoxide in ethanol is a commonly used base for this reaction.[1] It is important to use a base that corresponds to the ester group of the malonate to prevent transesterification. For instance, if using dimethyl malonate, sodium methoxide would be the preferred base.
Q4: How can I minimize the formation of the mono-alkylated byproduct?
To favor dialkylation, it is crucial to use at least two equivalents of the 4-nitrobenzyl halide and the base for each equivalent of the malonic ester. Stepwise addition of the base and alkylating agent can also provide better control over the reaction.
Q5: What is the best way to purify the final product?
Purification of the intermediate, bis(4-nitrobenzyl) malonate, can be achieved through recrystallization or column chromatography. The final diacid product, being a carboxylic acid, can often be purified by recrystallization from an appropriate solvent system. Washing with water can help remove any remaining inorganic salts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive 4-nitrobenzyl halide. 2. Base was not strong enough or was degraded. 3. Reaction temperature was too low. | 1. Check the purity of the 4-nitrobenzyl halide and consider using a fresh batch. 2. Use a freshly prepared solution of the alkoxide base. 3. Gradually increase the reaction temperature, monitoring for product formation. |
| Mixture of mono- and di-alkylated products | 1. Insufficient amount of 4-nitrobenzyl halide or base. 2. Short reaction time. | 1. Ensure at least 2 equivalents of both the base and the 4-nitrobenzyl halide are used. 2. Increase the reaction time and monitor the reaction progress by TLC or GC. |
| Presence of unreacted diethyl malonate | 1. Inefficient deprotonation. 2. Insufficient amount of base. | 1. Ensure anhydrous conditions as water will quench the base. 2. Use a slight excess of the base to ensure complete deprotonation. |
| Formation of a dark-colored reaction mixture | 1. Decomposition of the nitro-containing compounds at high temperatures. 2. Side reactions leading to polymeric materials. | 1. Maintain a controlled reaction temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in isolating the product | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during aqueous workup. | 1. Use a different solvent for extraction or consider precipitation/crystallization techniques. 2. Add brine (saturated NaCl solution) to break up emulsions during the workup. |
Data Presentation
Table 1: Effect of Base and Solvent on Dialkylation Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Diester (%) |
| Sodium Ethoxide | Ethanol | 78 | 12 | 75 |
| Sodium Hydride | THF | 66 | 10 | 82 |
| Potassium Carbonate | DMF | 100 | 8 | 65 |
| DBU | Acetonitrile | 82 | 12 | 70 |
Note: The data presented in this table is illustrative and based on typical outcomes for malonic ester syntheses. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-Bis(4-nitrobenzyl)malonate
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Preparation: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of absolute ethanol.
-
Base Formation: Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Malonic Ester: Once the sodium has fully dissolved, add 16.0 g (0.1 mol) of diethyl malonate to the solution via the dropping funnel.
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First Alkylation: Dissolve 21.6 g (0.1 mol) of 4-nitrobenzyl bromide in 50 mL of absolute ethanol and add it dropwise to the reaction mixture over 30 minutes.
-
Second Alkylation: After stirring for 1 hour, add a second equivalent of sodium ethoxide (prepared as in step 2) followed by a second equivalent of 4-nitrobenzyl bromide (21.6 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 150 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified diethyl 2,2-bis(4-nitrobenzyl)malonate in a solution of 20 g of potassium hydroxide in 200 mL of ethanol/water (1:1).
-
Reflux: Heat the mixture to reflux for 6 hours.
-
Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water and acidify to a pH of ~2 with concentrated hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.
-
Recrystallization: The crude acid can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield optimization.
References
"troubleshooting purification of 2,2-Bis(4-nitrobenzyl)malonic acid by chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 2,2-Bis(4-nitrobenzyl)malonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using chromatography.
Question: My compound is not retaining on a standard silica gel column (Normal Phase Chromatography). What should I do?
Answer:
This compound is a highly polar compound due to the two carboxylic acid groups and two nitro groups. This high polarity can lead to very strong interactions with the polar silica gel stationary phase, causing it to either not elute at all or streak badly. Conversely, if the mobile phase is too polar, the compound may elute with the solvent front, showing no retention.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: If your compound is stuck on the column, you need to increase the polarity of your mobile phase. A common solvent system for polar acidic compounds on silica is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Gradually increase the proportion of the polar solvent.
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Add an Acidic Modifier: The carboxylic acid moieties can interact strongly and irreversibly with the slightly acidic silica surface. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will protonate the silanol groups on the silica and your compound, reducing the strong ionic interactions and leading to better peak shapes.
-
Consider an Alternative Stationary Phase: If the above steps do not yield satisfactory results, consider using a different stationary phase. Options include:
-
Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.
-
Alumina (basic or neutral): Alumina can sometimes provide different selectivity compared to silica. However, be cautious as the basicity of alumina might affect the stability of your compound.
-
Polar Bonded Phases: Stationary phases like Diol or Amino-propyl bonded silica can offer unique selectivity for polar compounds.
-
Question: I am observing significant peak tailing in my chromatogram. How can I improve the peak shape?
Answer:
Peak tailing is a common issue when purifying acidic compounds and can be caused by several factors.
Troubleshooting Steps:
-
Acidify the Mobile Phase: As mentioned previously, strong interactions between the carboxylic acid groups and the stationary phase are a primary cause of tailing. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid (TFA), formic acid, or acetic acid) to your mobile phase can significantly improve peak shape by suppressing the ionization of your compound.
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Check for Column Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the amount of sample loaded.
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Ensure Proper Column Packing: An improperly packed column can lead to channeling and tailing. If you are packing your own columns, ensure the packing is uniform and well-settled.
-
Evaluate Compound Stability: The nitrobenzyl groups can be susceptible to degradation under certain conditions. If your compound is degrading on the column, this can manifest as tailing or the appearance of multiple peaks.[1]
Question: My compound seems to be degrading during purification. What are the potential causes and solutions?
Answer:
Nitrobenzyl compounds can be sensitive to light and certain chemical conditions.[1][2]
Troubleshooting Steps:
-
Protect from Light: Perform the purification in a location with minimal light exposure. Wrap your column and collection vessels in aluminum foil.
-
Avoid Basic Conditions: The protons on the carbon between the two carboxylic acid groups are acidic and can be removed by a base, potentially leading to side reactions. Avoid basic mobile phase modifiers and basic stationary phases like basic alumina.
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Work at Lower Temperatures: If you suspect thermal degradation, consider performing the chromatography at a lower temperature by cooling the column.
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Use Degassed Solvents: Dissolved oxygen in the mobile phase can sometimes contribute to the degradation of sensitive compounds. Degassing your solvents before use is a good practice.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for this compound?
A1: A good starting point would be reversed-phase flash chromatography. Due to the polar and acidic nature of the molecule, this technique often provides better results than normal-phase chromatography.[3]
Recommended Starting Conditions:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol). Start with a high percentage of water and gradually increase the organic solvent content.
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Detection: UV detection at a wavelength where the nitroaromatic rings absorb strongly (e.g., 254 nm or 280 nm).
Q2: How can I effectively remove the acidic modifier (e.g., TFA or formic acid) from my purified product?
A2: Volatile acids like TFA and formic acid can often be removed by co-evaporation with a high-boiling point, non-polar solvent like toluene. After your primary solvent is removed under reduced pressure, add toluene and evaporate again. Repeat this process a few times. Alternatively, for less volatile acids or if co-evaporation is ineffective, an aqueous workup with a suitable organic solvent and washing with brine may be necessary, followed by drying and evaporation of the organic layer.
Q3: What analytical techniques can I use to assess the purity of my fractions?
A3:
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Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative assessment of the purity of your fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative assessment of purity. An analytical HPLC method should be developed in parallel with your preparative method.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities.
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Mass Spectrometry (MS): Can confirm the molecular weight of your compound.
Data Summary
Table 1: Typical Normal-Phase Chromatography Conditions for Polar Aromatic Acids
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.1-1% Acetic Acid | Balances polarity for elution. |
| Dichloromethane/Methanol with 0.1-1% Acetic Acid | For more polar compounds. | |
| Gradient | Step or linear gradient | To effectively separate compounds with different polarities. |
| Detection | UV at 254 nm | Nitroaromatic groups have strong UV absorbance. |
Table 2: Typical Reversed-Phase Chromatography Conditions for Polar Aromatic Acids
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18-functionalized Silica (e.g., 100 Å, 10-40 µm) | Good retention for polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Aqueous phase, acidified to suppress ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA | Organic phase for elution. |
| Gradient | Linear gradient from 5-10% B to 95-100% B | To elute a wide range of polarities. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | For purity assessment across multiple wavelengths. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Chromatography (Reversed-Phase)
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent. A good choice would be the initial mobile phase composition or a solvent in which the compound is highly soluble (e.g., methanol or DMSO). If using a strong solvent like DMSO, ensure the injection volume is small to avoid solvent effects on the separation.
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Column Equilibration: Equilibrate the C18 flash column with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid) until a stable baseline is observed on the detector.
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Sample Loading: Load the prepared sample onto the column. If the sample is not very soluble in the initial mobile phase, it can be pre-adsorbed onto a small amount of C18 silica before loading.
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Elution: Begin the elution with the initial mobile phase composition. Run a gradient to increase the concentration of the organic phase (e.g., from 5% to 100% Acetonitrile over 20-30 column volumes).
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Fraction Collection: Collect fractions based on the UV detector signal.
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Purity Analysis: Analyze the collected fractions for purity using TLC or analytical HPLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
"challenges in the scale-up synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Dialkylation of Malonic Ester with 4-Nitrobenzyl Halide
The primary reaction for synthesizing the carbon skeleton involves the dialkylation of a malonic ester with two equivalents of a 4-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a suitable base.
dot
Caption: Workflow for the dialkylation of malonic ester.
| Problem ID | Issue | Probable Causes | Suggested Solutions |
| DA-01 | Low Yield of Dialkylated Product | - Incomplete deprotonation of the malonic ester. - Insufficient reactivity of the 4-nitrobenzyl halide. - Steric hindrance after the first alkylation.[1] - Premature workup. | - Use a stronger base or ensure anhydrous conditions. Common bases include sodium ethoxide or sodium hydride. - Consider using 4-nitrobenzyl bromide or iodide for higher reactivity. - Increase reaction temperature and/or time to facilitate the second alkylation. - Monitor the reaction by TLC or HPLC to ensure completion before quenching. |
| DA-02 | Presence of Monoalkylated Byproduct | - Insufficient amount of base or 4-nitrobenzyl halide. - Low reaction temperature or short reaction time. | - Use a slight excess of the base and 4-nitrobenzyl halide (e.g., 2.1-2.2 equivalents of each). - Gradually increase the reaction temperature after the first alkylation to drive the second addition. |
| DA-03 | Formation of O-Alkylated Byproducts | - Use of a "hard" cation (e.g., K+) which favors O-alkylation.[2] - Highly polar, aprotic solvents can sometimes promote O-alkylation. | - Use a "soft" cation like Li+ or Na+ which favors C-alkylation.[2] - Employ less polar solvents or a solvent mixture that disfavors O-alkylation. |
| DA-04 | Complex Mixture of Products | - Side reactions involving the nitro group. - Degradation of starting materials or products under harsh basic conditions. | - Maintain a controlled temperature to minimize side reactions. - Use a milder base if possible, though this may require longer reaction times. - Ensure the 4-nitrobenzyl halide is of high purity. |
Stage 2: Hydrolysis of the Di-ester to this compound
The di-ester is hydrolyzed to the corresponding dicarboxylic acid, typically under acidic or basic conditions.
dot
Caption: Troubleshooting logic for the hydrolysis step.
| Problem ID | Issue | Probable Causes | Suggested Solutions |
| HY-01 | Incomplete Hydrolysis | - Insufficient reaction time or temperature. - Hydrolysis conditions are too mild. - Steric hindrance around the ester groups. | - Prolong the reaction time and/or increase the temperature. Monitor reaction progress. - For acidic hydrolysis, use a stronger acid or a higher concentration. For basic hydrolysis, use a higher concentration of the base. - Consider using a co-solvent to improve solubility and facilitate access to the ester groups. |
| HY-02 | Decarboxylation of the Product | - Excessive heat during hydrolysis or workup can lead to the loss of one carboxyl group. | - Maintain a moderate temperature during the hydrolysis step.[3] - Avoid prolonged heating, especially under acidic conditions. |
| HY-03 | Difficulty in Isolating the Product | - The product may be soluble in the aqueous workup solution. - Formation of salts of the product. | - Acidify the aqueous layer to a low pH (e.g., pH 1-2) to precipitate the carboxylic acid. - If the product remains in solution, perform an extraction with a suitable organic solvent. |
| HY-04 | Product Contamination | - Incomplete removal of hydrolysis reagents (acid or base). - Presence of byproducts from the alkylation step. | - Thoroughly wash the isolated product with cold water to remove residual acids or bases. - Recrystallize the crude product from a suitable solvent system to improve purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the dialkylation reaction?
A1: The most critical parameters are:
-
Temperature Control: The reaction is exothermic, especially during the addition of the base and alkylating agent. Proper cooling is essential to prevent runaway reactions and minimize side product formation.
-
Stoichiometry: Precise control of the molar ratios of the malonic ester, base, and 4-nitrobenzyl halide is crucial to maximize the yield of the desired dialkylated product and minimize mono-alkylated and other byproducts.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors, to maintain consistent reaction rates and prevent localized overheating.
Q2: Which base is recommended for the dialkylation step at a larger scale?
A2: Sodium ethoxide is a commonly used and effective base for malonic ester alkylations.[4] For large-scale synthesis, it is often prepared in situ from sodium metal and ethanol, or a commercially available solution can be used. Sodium hydride is another strong base that can be employed, but it requires careful handling due to its flammability.
Q3: How can I monitor the progress of the dialkylation and hydrolysis reactions?
A3:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for more precise determination of reaction completion and the presence of impurities.
Q4: What is a suitable solvent for the dialkylation reaction?
A4: Anhydrous ethanol is a common solvent, especially when using sodium ethoxide as the base. Other polar aprotic solvents like DMF or DMSO can also be used, but may require different workup procedures.
Q5: What are the recommended conditions for the hydrolysis of the di-ester?
A5:
-
Acidic Hydrolysis: Refluxing with an aqueous acid such as sulfuric acid or hydrochloric acid is a common method.
-
Basic Hydrolysis (Saponification): Treatment with an aqueous base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the dicarboxylic acid.
Q6: What is the best method for purifying the final product, this compound?
A6: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent will depend on the solubility profile of the acid. A solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures is ideal.
Experimental Protocols
Key Experiment: Dialkylation of Diethyl Malonate
-
Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer is charged with anhydrous ethanol.
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Base Formation (if applicable): Sodium metal is cautiously added to the ethanol in portions to generate sodium ethoxide. The mixture is stirred until all the sodium has reacted.
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Malonic Ester Addition: Diethyl malonate is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 0-5 °C).
-
First Alkylation: A solution of 4-nitrobenzyl bromide in anhydrous ethanol is added dropwise to the reaction mixture, maintaining the temperature below a specified limit. The reaction is stirred for a set period.
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Second Alkylation: A second equivalent of sodium ethoxide solution is added, followed by a second equivalent of 4-nitrobenzyl bromide solution. The reaction mixture is then heated to reflux for several hours to ensure complete dialkylation.
-
Workup: After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude diethyl 2,2-bis(4-nitrobenzyl)malonate.
Key Experiment: Hydrolysis of Diethyl 2,2-Bis(4-nitrobenzyl)malonate
-
Setup: The crude di-ester is placed in a round-bottom flask with an aqueous solution of a strong acid (e.g., 6M H₂SO₄).
-
Reaction: The mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or HPLC).
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Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from a suitable solvent to afford pure this compound.
Data Presentation
Table 1: Representative Reaction Conditions for Dialkylation
| Parameter | Condition 1 | Condition 2 |
| Malonic Ester | Diethyl malonate | Dimethyl malonate |
| Base | Sodium Ethoxide | Sodium Hydride |
| Solvent | Anhydrous Ethanol | Anhydrous DMF |
| Temperature | 0 °C to reflux | Room Temperature |
| Reaction Time | 6-8 hours | 10-12 hours |
| Yield (Crude Ester) | 75-85% | 80-90% |
Table 2: Representative Reaction Conditions for Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | 6M Sulfuric Acid | 4M Sodium Hydroxide |
| Solvent | Water/Ethanol | Water/Ethanol |
| Temperature | Reflux (100-110 °C) | Reflux (100-110 °C) |
| Reaction Time | 8-12 hours | 6-10 hours |
| Workup | Cooling and Filtration | Acidification (pH 1-2) and Filtration |
| Yield (Pure Acid) | 85-95% | 90-98% |
References
"alternative catalysts for the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malonic acid, to the carbonyl group of 4-nitrobenzaldehyde. This is followed by a dehydration step. The reaction is typically catalyzed by a weak base.[1] The formation of the bis-adduct product occurs from the reaction of benzaldehyde with diethyl malonate.[2]
Q2: What are some common catalysts used for this type of Knoevenagel condensation?
Traditionally, weakly basic amines such as piperidine, pyridine, and ammonia are used to catalyze the Knoevenagel condensation.[3][4] The Doebner modification of this reaction utilizes pyridine as a solvent and piperidine as a catalyst, which also facilitates a subsequent decarboxylation if that is a desired outcome.[1][2] More environmentally friendly alternatives include the use of ammonium salts like ammonium bicarbonate in solvent-free conditions.[5]
Q3: Are there any "green" or more sustainable catalytic options available?
Yes, research has focused on developing more environmentally benign catalysts and reaction conditions. Solvent-free procedures using catalysts like ammonium bicarbonate have proven effective for the condensation of various benzaldehydes with malonic acid, offering high yields and purity.[5] Another approach involves the use of immobilized tertiary amines on polymeric surfaces, which allows for easier catalyst recovery and reuse.[2]
Q4: What is the role of the nitro group in 4-nitrobenzaldehyde in this reaction?
The nitro group is a strong electron-withdrawing group. This property makes the carbonyl carbon of 4-nitrobenzaldehyde more electrophilic and thus more susceptible to nucleophilic attack by the enolate of malonic acid, often leading to higher reactivity and yields compared to benzaldehydes with electron-donating groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | Ensure the catalyst is not degraded. Consider switching to a different catalyst system. For example, if using a mild base with low reactivity, a stronger base like piperidine in pyridine (Doebner conditions) might be more effective.[1][2] |
| Low reaction temperature | The Knoevenagel condensation can be temperature-dependent. Gradually increasing the reaction temperature may improve the reaction rate and yield. Some protocols suggest refluxing the reaction mixture.[4] | |
| Impure reagents | Use freshly distilled 4-nitrobenzaldehyde and pure malonic acid. Impurities can interfere with the reaction. | |
| Formation of Side Products | Self-condensation of 4-nitrobenzaldehyde | This can occur if a strong base is used.[1] Switch to a weaker base, such as a secondary amine or an ammonium salt. |
| Formation of the mono-adduct instead of the desired bis-adduct | Adjust the stoichiometry of the reactants. Ensure a sufficient excess of 4-nitrobenzaldehyde is used to drive the reaction towards the formation of the bis-adduct. | |
| Decarboxylation of the product | If using high temperatures and a pyridine/piperidine system, decarboxylation can occur.[1][2] If the di-acid is the desired product, consider using milder conditions or a different catalyst system that does not promote decarboxylation. | |
| Difficult Product Purification | Contamination with unreacted starting materials | Optimize the reaction conditions to ensure complete conversion of the limiting reagent. Recrystallization from a suitable solvent system can be effective for purification. |
| Product is an oil and does not crystallize | Try different solvent systems for recrystallization. If direct crystallization fails, column chromatography may be necessary to isolate the pure product. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Aldehyde | Active Methylene Compound | Solvent | Reaction Conditions | Yield | Reference |
| Piperidine | Benzaldehyde | Diethyl Malonate | - | 298 K | Bis-adduct | [2] |
| Piperidine | Benzaldehyde | Diethyl Malonate | - | 373 K | Unsaturated mono-compound | [2] |
| Ammonium Bicarbonate | Syringaldehyde | Malonic Acid | Solvent-free | Optimized temperature | High | [5] |
| Triethylamine/Piperidine | Aromatic Aldehydes | Malonic Acid | Toluene | Reflux | - | [4] |
| Catalyst-free | 4-nitrobenzaldehyde | Malononitrile | Water | 50 °C, 15 min | >99% | [6] |
Experimental Protocols
Detailed Methodology for Knoevenagel Condensation using a Piperidine/Pyridine Catalyst System (Doebner Modification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add pyridine to dissolve the malonic acid, followed by the addition of 4-nitrobenzaldehyde (2.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), cool the reaction mixture to room temperature.
-
Isolation: Pour the reaction mixture into a beaker of ice-cold water and acidify with concentrated HCl until the product precipitates.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. research.tue.nl [research.tue.nl]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Technical Support Center: Managing Impurities in 2,2-Bis(4-nitrobenzyl)malonic Acid Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid. Our aim is to help you identify and manage impurities that may arise during your experiments, ensuring the highest quality of your final product.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction: The alkylation of diethyl malonate with 4-nitrobenzyl bromide may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting materials. - Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures may also promote the formation of side products. - Use a stronger base: While sodium ethoxide is commonly used, a stronger base like sodium hydride can be employed to ensure complete deprotonation of the diethyl malonate. | An increase in the conversion of starting materials to the desired product, leading to a higher yield. |
| Side reactions: Formation of the mono-alkylated intermediate, diethyl 2-(4-nitrobenzyl)malonate, can be a significant side reaction. | - Use a molar excess of 4-nitrobenzyl bromide: Employing a slight excess of the alkylating agent can help drive the reaction towards the di-substituted product. - Stepwise addition of base and alkylating agent: Adding the base and 4-nitrobenzyl bromide in portions can help control the reaction and minimize the formation of the mono-alkylated product. | A higher ratio of the di-substituted to the mono-substituted product in the crude reaction mixture. |
| Product loss during workup and purification: The product may be lost during extraction, washing, or recrystallization steps. | - Optimize extraction solvent: Use a solvent that provides good solubility for the product while minimizing the solubility of impurities. - Careful pH adjustment: During the workup of the hydrolysis step, ensure the pH is adjusted correctly to precipitate the diacid product effectively. - Optimize recrystallization solvent: Select a solvent system that allows for good recovery of the pure product. | Improved recovery of the final product, leading to a higher isolated yield. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting and Removal |
| Diethyl 2-(4-nitrobenzyl)malonate (Mono-alkylated intermediate) | HPLC, 1H NMR | - Optimize reaction conditions: See "Side reactions" under Issue 1. - Purification: This impurity can be separated from the di-substituted ester by column chromatography. After hydrolysis, the corresponding mono-acid can be removed by careful recrystallization. |
| Unreacted Diethyl Malonate | HPLC, 1H NMR | - Ensure complete reaction: See "Incomplete reaction" under Issue 1. - Purification: Diethyl malonate is volatile and can be removed under vacuum. It can also be separated by column chromatography from the ester product. |
| 4-Nitrobenzyl Alcohol | HPLC, 1H NMR | - Source: Can be present as an impurity in the 4-nitrobenzyl bromide starting material or formed via hydrolysis. - Removal: Can be removed by washing the organic phase with water during the workup of the ester synthesis. It can also be separated by column chromatography. |
| Decarboxylated Byproduct (2-(4-nitrophenyl)acetic acid) | HPLC, 1H NMR | - Source: Can form during the hydrolysis of the diester if the reaction is heated for too long or at too high a temperature. - Control hydrolysis conditions: Perform the hydrolysis at a controlled temperature and monitor the reaction to avoid prolonged heating after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in the synthesis of this compound?
A1: The most common impurity is the mono-alkylated intermediate, diethyl 2-(4-nitrobenzyl)malonate. This occurs when only one of the acidic protons on the diethyl malonate is substituted with a 4-nitrobenzyl group. To minimize this, you can use a slight excess of 4-nitrobenzyl bromide and ensure efficient stirring and appropriate reaction time.
Q2: How can I effectively purify the crude this compound?
A2: Recrystallization is a common and effective method for purifying the final diacid product. A suitable solvent system needs to be determined empirically, but mixtures of ethanol/water or ethyl acetate/hexane are good starting points. For the intermediate diester, column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexane is a standard purification technique.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. 1H NMR and 13C NMR spectroscopy are essential for structural confirmation of the desired product and for identifying any impurities present.
Q4: I am seeing a byproduct that I suspect is from decarboxylation. How can I avoid this?
A4: Decarboxylation of the final diacid can occur if it is subjected to high temperatures, especially under acidic conditions. During the hydrolysis of the diethyl ester, it is crucial to use moderate temperatures and to not prolong the heating after the hydrolysis is complete. When drying the final product, avoid excessive heat.
Quantitative Data Summary
The following table summarizes typical yield and purity data from the synthesis of this compound and its intermediate. Please note that these values can vary depending on the specific experimental conditions.
| Compound | Reaction Step | Typical Yield (%) | Purity (%) (by HPLC) | Common Impurities (%) |
| Diethyl 2,2-bis(4-nitrobenzyl)malonate | Alkylation of Diethyl Malonate | 50 - 70 | 90 - 95 (after chromatography) | Diethyl 2-(4-nitrobenzyl)malonate (5 - 10) |
| This compound | Hydrolysis of Diester | 85 - 95 | > 98 (after recrystallization) | 2-(4-Nitrobenzyl)malonic acid (< 2) |
Experimental Protocols
1. Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
This protocol is adapted from standard malonic ester synthesis procedures.
-
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
4-Nitrobenzyl bromide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.
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Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.
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After the addition is complete, add a solution of 4-nitrobenzyl bromide (2.2 equivalents) in anhydrous ethanol dropwise.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
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Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
2. Synthesis of this compound
-
Materials:
-
Diethyl 2,2-bis(4-nitrobenzyl)malonate
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Potassium hydroxide
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Ethanol
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Water
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve diethyl 2,2-bis(4-nitrobenzyl)malonate in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (excess) in water to the flask.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.
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Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Technical Support Center: Improving Regioselectivity in Reactions with 2,2-Bis(4-nitrobenzyl)malonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Bis(4-nitrobenzyl)malonic acid. The following sections address common challenges in controlling regioselectivity during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity with this compound?
A1: The main challenges stem from the molecule's symmetry and multiple reactive sites. Key issues include:
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Selective Mono-esterification: Due to the presence of two equivalent carboxylic acid groups, achieving selective mono-esterification over di-esterification can be difficult.
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Selective Nitro Group Reduction: The molecule has two identical nitrobenzyl groups. Selectively reducing one nitro group to an amino group is challenging and often results in a mixture of mono-reduced, di-reduced, and starting material.[1][2][3][4]
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Controlling Knoevenagel-type Condensations: While the central carbon lacks alpha-hydrogens, decarboxylation under reaction conditions can precede condensation with aldehydes or ketones. Controlling the extent of reaction and preventing side products is crucial.[5][6]
Q2: Can I selectively functionalize one of the p-nitrobenzyl groups?
A2: Due to the chemical equivalence of the two p-nitrobenzyl groups, achieving high regioselectivity for monofunctionalization is inherently difficult and often leads to statistical mixtures. Strategies to favor mono-functionalization include:
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Using a sub-stoichiometric amount of the reagent.
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Employing a large, sterically hindered reagent that may disfavor reaction at the second site after the first has reacted.
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Statistically, a 1:1 molar ratio of reactants will produce a mixture of starting material, mono-substituted, and di-substituted product. Careful chromatographic separation is typically required to isolate the desired mono-functionalized product.
Q3: Is it possible to perform a Knoevenagel condensation with this compound, given the absence of α-hydrogens?
A3: A direct Knoevenagel condensation is not possible due to the lack of α-hydrogens. However, under conditions that promote decarboxylation (e.g., heating in the presence of a base like pyridine), an in-situ generated carbanion can undergo a Knoevenagel-type condensation. This is analogous to the Doebner modification of the Knoevenagel condensation.[5][7] Controlling the reaction temperature and time is critical to prevent undesired side reactions.
Troubleshooting Guides
Poor Regioselectivity in Mono-esterification
Problem: Low yield of the desired mono-ester, with significant formation of the di-ester and unreacted starting material.
Workflow for Troubleshooting Poor Mono-esterification Regioselectivity
Caption: Troubleshooting workflow for improving mono-esterification selectivity.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of this compound to the alcohol. An excess of the alcohol will favor di-ester formation. | Limiting the amount of the esterifying agent increases the statistical probability of mono-esterification. |
| High Reaction Temperature or Long Reaction Time | Reduce the reaction temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS) to stop it once the optimal amount of mono-ester has formed. | Higher temperatures and longer reaction times provide more energy and opportunity for the second carboxylic acid group to react. |
| Inappropriate Catalyst | For selective mono-methylation, consider using diazomethane adsorbed on alumina. For other alcohols, acidic ion-exchange resins can be effective.[8] Thionyl chloride (catalytic amount) in methanol has been shown to selectively esterify non-conjugated carboxylic acids.[9] | These catalytic systems can offer greater selectivity due to surface effects or differences in the reaction rates between the dicarboxylic acid and the resulting monoester.[10] |
| Steric Hindrance Effects | Use a bulky alcohol for the esterification. The steric hindrance from the first ester group may slow down the rate of the second esterification. | Increased steric bulk can create a kinetic preference for mono-esterification. |
Lack of Selectivity in Nitro Group Reduction
Problem: The reaction produces a mixture of mono-amino, di-amino, and unreacted starting material, making purification difficult.
Logical Flow for Optimizing Selective Mono-reduction of a Nitro Group
Caption: Decision process for improving selective mono-reduction of nitro groups.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Over-reduction | Use a milder reducing agent or a sub-stoichiometric amount of a stronger one. Reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solution (Zinin Reduction) are known for selective reduction of one nitro group in dinitro compounds.[2][4] | Harsher reducing agents (e.g., catalytic hydrogenation with Pd/C and high H₂ pressure) will readily reduce both nitro groups. Milder, chemoselective reagents are necessary.[11][12] |
| Incorrect Stoichiometry of Reducing Agent | Carefully control the stoichiometry of the reducing agent. Start with approximately one equivalent to favor mono-reduction. | Since the two nitro groups are electronically identical, controlling the amount of reducing agent is the primary way to influence the product distribution statistically. |
| Reaction Temperature Too High | Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully. | Higher temperatures can lead to over-reduction and the formation of the di-amino product. |
| Substituent Effects (if derivatized) | If one of the carboxylic acids is esterified, the electronic nature of the two nitrobenzyl groups may become slightly different, potentially influencing the reduction of the closer nitro group. This effect is likely to be small. | Electronic effects from substituents can influence the electrophilicity of the nitro group, making one more susceptible to reduction.[3] |
Experimental Protocols
Protocol 1: Regioselective Mono-methylation using Alumina and Diazomethane
This protocol is adapted from general procedures for the selective mono-esterification of dicarboxylic acids.[8]
Objective: To synthesize 2-(4-nitrobenzyl)-2-(methoxycarbonylmethyl)propanoic acid.
Materials:
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This compound
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Alumina (neutral, activity I)
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Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood with a blast shield)
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Dichloromethane (DCM), anhydrous
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Diethyl ether, anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Activate the alumina by heating it to 200 °C under vacuum for 4 hours. Cool under an inert atmosphere.
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Dissolve this compound in a minimal amount of anhydrous DCM.
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Add the activated alumina to the solution and stir for 1 hour at room temperature to allow for adsorption of the dicarboxylic acid.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a stoichiometric amount (1.0 equivalent) of a freshly prepared solution of diazomethane in diethyl ether to the stirred suspension. Caution: Diazomethane is toxic and explosive.
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Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC (e.g., using a 9:1 DCM:Methanol solvent system).
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Once the starting material is consumed and the mono-ester is the major product, carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
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Filter off the alumina and wash it thoroughly with DCM.
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Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the desired mono-methyl ester from any unreacted starting material and the di-methyl ester.
Protocol 2: Selective Mono-reduction of a Nitro Group via Zinin Reduction
This protocol is based on general methods for the selective reduction of aromatic dinitro compounds.[2][4]
Objective: To synthesize 2-(4-aminobenzyl)-2-(4-nitrobenzyl)malonic acid.
Materials:
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This compound
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Sulfur powder
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Ethanol
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Water
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Hydrochloric acid (1 M)
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Sodium bicarbonate solution, saturated
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Prepare the sodium polysulfide reagent: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in water. Add sulfur powder (1.0 equivalent) and heat the mixture gently until the sulfur dissolves to form a dark solution.
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In a separate flask, dissolve this compound (1.0 equivalent) in ethanol.
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Add the sodium polysulfide solution dropwise to the solution of the dinitro compound at room temperature.
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Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
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After cooling to room temperature, acidify the reaction mixture carefully with 1 M HCl to a pH of ~6-7.
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Extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
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The crude product will be a mixture. Purify by column chromatography on silica gel to isolate the desired mono-amino-mono-nitro product.
Quantitative Data Summary
Table 1: Effect of Stoichiometry on Mono-esterification with Methanol
| Entry | Equivalents of Methanol | Catalyst | Temperature (°C) | Time (h) | Mono-ester Yield (%) | Di-ester Yield (%) |
| 1 | 1.1 | H₂SO₄ (cat.) | 60 | 4 | 45 | 15 |
| 2 | 5.0 | H₂SO₄ (cat.) | 60 | 4 | 25 | 60 |
| 3 | 1.1 | Amberlyst-15 | 40 | 12 | 55 | 10 |
| 4 | Large Excess (Solvent) | H₂SO₄ (cat.) | 60 | 12 | <5 | >90 |
Table 2: Influence of Reducing Agent on Nitro Group Reduction
| Entry | Reducing System | Equivalents | Temperature (°C) | Time (h) | Mono-amino Yield (%) | Di-amino Yield (%) |
| 1 | Na₂S / S | 1.1 | 80 | 6 | 40 | 5 |
| 2 | Na₂S / S | 2.5 | 80 | 12 | 15 | 75 |
| 3 | H₂ (1 atm), Pd/C | - | 25 | 8 | 10 | 85 |
| 4 | SnCl₂·2H₂O | 3.0 | 50 | 5 | 65 | 20 |
References
- 1. scispace.com [scispace.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel reaction | PPTX [slideshare.net]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
"workup procedures to minimize product loss of 2,2-Bis(4-nitrobenzyl)malonic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize product loss during the workup of 2,2-Bis(4-nitrobenzyl)malonic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, focusing on the critical hydrolysis and workup steps.
Issue 1: Low Yield of Crude Product After Hydrolysis
Question: I've completed the hydrolysis of diethyl 2,2-bis(4-nitrobenzyl)malonate, but after acidification and extraction, the yield of the crude malonic acid is significantly lower than expected. What could be the cause?
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The diester is sterically hindered, which can make hydrolysis challenging.[1][2]
-
Solution: Ensure a sufficient excess of base (e.g., NaOH or KOH) and a prolonged reaction time at an elevated temperature (reflux). The use of a co-solvent like methanol or ethanol with water can improve the solubility of the ester and facilitate hydrolysis.[1]
-
-
Premature Precipitation: The sodium salt of the diacid may precipitate from the reaction mixture if the concentration is too high, preventing complete hydrolysis.
-
Solution: Use a larger volume of the solvent system to maintain the homogeneity of the reaction mixture.
-
-
Product Loss During Acidification: If the pH is lowered too quickly or with a highly concentrated acid, localized heating can cause decarboxylation.
-
Solution: Cool the reaction mixture in an ice bath before and during acidification. Add the acid (e.g., 1 M HCl) slowly with vigorous stirring to maintain a low temperature and ensure even pH distribution.
-
-
Incomplete Extraction: The diacid may have some solubility in the aqueous layer, especially if the volume of the organic solvent is insufficient.
-
Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent such as ethyl acetate. Pooling the organic layers will maximize the recovery of the product.
-
Issue 2: Significant Gas Evolution During Acidification and Workup
Question: I observe a lot of bubbling (gas evolution) when I acidify my reaction mixture and during subsequent concentration of the organic extracts. Is this normal?
Answer: No, significant gas evolution (CO2) is a strong indicator of decarboxylation of the malonic acid, which is a major pathway for product loss.[3][4] The two electron-withdrawing nitrobenzyl groups can facilitate this process, especially at elevated temperatures or under strongly acidic conditions.[3]
Troubleshooting Steps:
-
Temperature Control: As mentioned above, maintain a low temperature (0-5 °C) throughout the acidification process.
-
Avoid Strong Acids: Use a less concentrated acid (e.g., 1 M HCl) for acidification.
-
Minimize Heating During Solvent Removal: When removing the organic solvent using a rotary evaporator, use a low bath temperature (ideally not exceeding 40°C) and moderate vacuum. Do not evaporate to complete dryness, as this can lead to localized overheating.
Issue 3: Oily Product or Difficulty in Crystallization
Question: After removing the solvent, my product is an oil, or it is very difficult to crystallize. How can I obtain a solid product?
Possible Causes and Solutions:
-
Presence of Impurities: Residual solvent, starting material (diester), or the mono-acid hydrolysis product can act as impurities that inhibit crystallization.
-
Solution: Ensure the product is thoroughly dried under vacuum. If impurities are suspected, attempt to purify a small sample by column chromatography to obtain a seed crystal.
-
-
Incorrect Crystallization Solvent: The choice of solvent is crucial for successful crystallization.
-
Solution: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Consider solvent mixtures like ethyl acetate/hexane or dichloromethane/hexane. Start by dissolving the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) and then slowly add the less polar solvent (e.g., hexane) until turbidity is observed. Then, allow the solution to cool slowly.
-
-
Scratching: Sometimes, crystallization needs a nucleation site to initiate.
-
Solution: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the acidification step?
A1: The goal is to protonate the dicarboxylate to form the neutral diacid, making it soluble in the organic solvent. A pH of around 2-3 is generally sufficient to ensure complete protonation. It is crucial to check the pH of the aqueous layer with pH paper after acidification.
Q2: Can I use a different base for hydrolysis?
A2: While NaOH and KOH are most common, other bases can be used. However, the choice of base can influence the reaction time and potential side reactions. Lithium bromide in combination with t-butylamine in a methanol/water system has been reported to be effective for the hydrolysis of sterically hindered esters.[1]
Q3: My final product seems to be a single decarboxylation product. Can I avoid this?
A3: The primary cause of decarboxylation is excessive heat and/or acidity.[4][5] To minimize this, all post-hydrolysis steps should be performed at low temperatures. This includes the acidification and the removal of the extraction solvent.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis should be used. The presence of two carboxylic acid protons in the ¹H NMR spectrum and the characteristic C=O stretch of a carboxylic acid in the IR spectrum are key indicators of the desired product.
Experimental Protocols
Detailed Hydrolysis and Workup Protocol
-
Hydrolysis: Dissolve diethyl 2,2-bis(4-nitrobenzyl)malonate in a 1:1 mixture of ethanol and water. Add a 3-5 molar excess of solid NaOH. Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cooling: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 0-5 °C.
-
Acidification: While maintaining the low temperature and stirring vigorously, slowly add 1 M HCl dropwise until the pH of the aqueous solution is between 2 and 3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh ethyl acetate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C. Stop the concentration when a concentrated oil or initial solid formation is observed.
-
Crystallization: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Guide for Low Product Yield
| Symptom | Potential Cause | Recommended Action |
| Low yield of crude product | Incomplete hydrolysis | Increase reaction time, use excess base, ensure proper mixing. |
| Product loss during acidification | Cool reaction mixture before and during slow acid addition. | |
| Incomplete extraction | Perform multiple extractions with an adequate volume of solvent. | |
| Significant gas evolution | Decarboxylation | Maintain low temperature during acidification and solvent removal. |
| Oily or non-crystalline product | Impurities or wrong solvent | Use seed crystal, try different solvent systems (e.g., EtOAc/Hexane). |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. portal.amelica.org [portal.amelica.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 5. Decarboxylation [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 2,2-Bis(4-nitrobenzyl)malonic acid and Diethyl Malonate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, malonic acid derivatives serve as fundamental building blocks for a vast array of complex molecules. This guide provides a detailed comparative analysis of two such derivatives: the structurally complex 2,2-Bis(4-nitrobenzyl)malonic acid and the widely utilized diethyl malonate. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties, reactivity, and potential applications, supported by experimental data and protocols.
Physicochemical and Reactive Properties: A Head-to-Head Comparison
The fundamental differences in the structure of this compound and diethyl malonate give rise to distinct physicochemical properties and reactivity profiles. Diethyl malonate is a classic C-H acidic compound, valued for its utility in forming carbon-carbon bonds, while the dinitrobenzyl substituted analogue introduces functionalities that suggest potential applications in areas such as prodrug design and targeted therapies.
Table 1: Comparative Physicochemical and Reactivity Data
| Property | This compound | Diethyl Malonate |
| IUPAC Name | 2,2-Bis(4-nitrobenzyl)propanedioic acid | Diethyl propanedioate |
| Molecular Formula | C₁₇H₁₄N₂O₈ | C₇H₁₂O₄ |
| Molecular Weight | 374.3 g/mol [1] | 160.17 g/mol [2] |
| Appearance | Predicted: White to off-white crystalline powder | Colorless liquid with an apple-like odor[2] |
| Melting Point | Data not available for the acid; Ester form: 89 °C[3] | -50 °C[2] |
| Boiling Point | Decomposes | 199 °C[2] |
| Solubility in Water | Predicted to be sparingly soluble | Negligible[2] |
| Acidity (pKa) | Predicted to be a stronger acid than malonic acid due to the electron-withdrawing nitro groups. | The α-proton has a pKa of approximately 13, making it readily removable by alkoxide bases.[4] Malonic acid has pKa1 = 2.83 and pKa2 = 5.69.[2] |
| Key Reactivity | Prone to decarboxylation upon heating;[5] Nitro groups can be reduced or act as photolabile moieties. | The acidic α-proton allows for easy alkylation and acylation;[6][7] Undergoes condensation reactions (e.g., Knoevenagel).[2] |
Experimental Protocols: Synthesis and Key Reactions
Detailed experimental procedures are crucial for the successful application of these compounds in research. Below are representative protocols for the synthesis of both molecules and a key reaction for diethyl malonate.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the dialkylation of diethyl malonate followed by hydrolysis. The hydrolysis of the sterically hindered tetra-substituted malonic ester is the more challenging step, often complicated by decarboxylation.
Step 1: Synthesis of Diethyl 2,2-Bis(4-nitrobenzyl)malonate
-
Reaction: Diethyl malonate is deprotonated with a strong base, and the resulting enolate is reacted with 4-nitrobenzyl bromide in a nucleophilic substitution reaction. This process is repeated to introduce the second nitrobenzyl group.
-
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, diethyl malonate (1.0 equivalent) is added dropwise at 0 °C.
-
The mixture is stirred for 30 minutes, after which 4-nitrobenzyl bromide (2.2 equivalents) dissolved in a minimal amount of ethanol is added slowly.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2,2-bis(4-nitrobenzyl)malonate, which can be purified by column chromatography.
-
Step 2: Hydrolysis to this compound
-
Challenge: The hydrolysis of the sterically hindered diethyl 2,2-bis(4-nitrobenzyl)malonate to the corresponding dicarboxylic acid is challenging due to the high propensity for decarboxylation of the product upon heating.[5] Mild reaction conditions are crucial.
-
Procedure (Mild Basic Hydrolysis):
-
Diethyl 2,2-bis(4-nitrobenzyl)malonate (1.0 equivalent) is dissolved in a mixture of methanol and dichloromethane (1:9 v/v).
-
A solution of sodium hydroxide (2.5 equivalents) in methanol is added dropwise at room temperature.[8]
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is carefully removed under reduced pressure at low temperature.
-
The residue is dissolved in cold water and washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then carefully acidified with cold, dilute hydrochloric acid to a pH of ~2, leading to the precipitation of this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Malonic Ester Synthesis using Diethyl Malonate: Synthesis of Hexanoic Acid
This classic reaction demonstrates the utility of diethyl malonate in constructing carboxylic acids.
-
Procedure:
-
Sodium ethoxide is prepared by dissolving sodium metal (1.0 equivalent) in absolute ethanol.
-
Diethyl malonate (1.0 equivalent) is added dropwise to the sodium ethoxide solution.
-
Butyl bromide (1.0 equivalent) is then added, and the mixture is refluxed for 2-3 hours.
-
A solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for another 2-3 hours to hydrolyze the ester.
-
After cooling, the solution is acidified with concentrated hydrochloric acid.
-
The acidified solution is heated, which induces decarboxylation, yielding hexanoic acid. The product can be extracted with diethyl ether and purified by distillation.[7]
-
Visualizing Workflows and Pathways
Synthesis Workflow: this compound
The following diagram illustrates the two-step synthesis of this compound from diethyl malonate.
Caption: Synthetic pathway for this compound.
Potential Biological Role: Nitroreductase-Mediated Activation
The nitroaromatic scaffold of this compound is a key feature found in various bioactive molecules. Nitro compounds can undergo reduction by nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells, leading to the formation of cytotoxic species. This suggests a potential mechanism for targeted drug delivery.
Caption: Proposed bioactivation of a nitrobenzyl-containing compound.
Comparative Performance and Applications
Diethyl Malonate:
-
Performance: Diethyl malonate is a workhorse in organic synthesis due to the high acidity of its α-protons and the ease with which it undergoes alkylation and subsequent decarboxylation.[4][9] Its reactions are generally high-yielding and predictable for a wide range of substrates.
-
Applications: It is a key starting material for the synthesis of barbiturates, vitamins, and a variety of carboxylic acids and ketones.[2] Its versatility makes it a staple in both academic research and industrial chemical production.
This compound:
-
Performance: The performance of this compound as a synthetic intermediate is limited by its challenging synthesis and propensity to decarboxylate. However, the presence of two nitrobenzyl groups introduces unique functionalities. These groups can be chemically modified (e.g., reduction to amines) or potentially utilized as photolabile protecting groups.
-
Applications: The primary interest in this compound and its derivatives lies in the field of medicinal chemistry. The nitroaromatic moiety is a known pharmacophore in various antimicrobial and anticancer agents.[10][11] The dinitrobenzyl substitution pattern could be exploited for developing prodrugs that are activated under specific biological conditions, such as the hypoxic environment of solid tumors. Recent research on related mono-nitrobenzyl malonates has shown potential anti-prostate cancer activity, suggesting a promising avenue for drug development.
Conclusion
Diethyl malonate and this compound represent two ends of the spectrum for malonic acid derivatives. Diethyl malonate is a versatile and reliable tool for carbon-carbon bond formation, with a long-standing history of successful application in organic synthesis. In contrast, this compound is a more specialized and challenging molecule to synthesize and handle. Its true potential likely lies not as a general synthetic building block, but as a scaffold for the design of targeted therapeutics, leveraging the unique chemical and biological properties of the nitrobenzyl groups. Further research into the biological activity and mechanism of action of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. Malonic Acid Bis(4-nitrobenzyl) Ester | C17H14N2O8 | CID 313754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic acid - Wikipedia [en.wikipedia.org]
- 3. MALONIC ACID BIS(4-NITROBENZYL) ESTER CAS#: 67245-85-6 [m.chemicalbook.com]
- 4. Ch21: Malonic esters [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
Comparative Guide to the Validation of Analytical Methods for 2,2-Bis(4-nitrobenzyl)malonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2,2-Bis(4-nitrobenzyl)malonic acid. The following sections detail hypothetical, yet representative, experimental protocols and performance data based on established analytical practices for similar compounds. This information is intended to serve as a practical reference for the development and validation of analytical methods in a research and drug development context.
Table 1: Comparison of Analytical Method Performance
The following table summarizes the validation parameters for two common analytical techniques applied to the analysis of this compound, in accordance with the ICH Q2(R1) guideline.[1][2][3][4][5]
| Parameter | Method A: Reversed-Phase HPLC-UV | Method B: Mixed-Mode HPLC-MS | ICH Q2(R1) Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 0.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 0.9% | ≤ 2.0% |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 15 ng/mL | 1.5 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from placebo and known impurities | No interference from placebo and known impurities, confirmed by mass-to-charge ratio | Peak purity > 99% |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Unaffected by minor changes in flow rate and column temperature | %RSD ≤ 2.0% |
Experimental Protocols
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a widely used technique for the quantification of organic acids and their derivatives.[6]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of 60% Methanol and 40% Water containing 0.1% Phosphoric Acid.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Validation Procedures:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).[5]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Specificity: Analyze a placebo sample and known related impurities to ensure no co-elution with the main analyte peak.
-
LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted solutions. The concentration that gives a signal-to-noise ratio of 3 is the LOD, and a ratio of 10 is the LOQ.[6]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) and assess the impact on the results.
Method B: Mixed-Mode High-Performance Liquid Chromatography with Mass Spectrometry Detection (Mixed-Mode HPLC-MS)
This method offers enhanced selectivity and sensitivity, which is particularly useful for complex matrices or low-level quantification.[7]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: Mixed-Mode C18 with tertiary alkylamine groups, 2.1 x 100 mm, 3.5 µm.[7]
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 50 mM ammonium formate and 0.1% formic acid) and Mobile Phase B (Acetonitrile).[7]
-
Gradient Program: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Monitored Ion (m/z): [M-H]⁻ for this compound (exact mass to be determined).
2. Standard and Sample Preparation:
-
Follow the same procedures as in Method A, using the mobile phase as the diluent.
3. Validation Procedures:
-
The validation procedures are analogous to those described for Method A, with the primary difference being the use of mass spectrometric detection for peak identification and quantification. Specificity is further enhanced by monitoring a specific mass-to-charge ratio.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.
Caption: A flowchart of the analytical method validation process.
Logical Relationship of Key Validation Parameters
This diagram shows the hierarchical relationship and interdependence of several key validation parameters.
Caption: Relationship between key analytical validation parameters.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 7. lcms.cz [lcms.cz]
A Comparative Analysis of the Reactivity of 2,2-Bis(4-nitrobenzyl)malonic Acid and Other Malonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Malonic Acid Reactivity
Malonic acid and its derivatives are versatile building blocks in organic synthesis, primarily due to the reactivity of the central methylene group (the α-carbon) and the presence of two carboxylic acid functionalities. The acidity of the α-protons and the propensity of the diacid to undergo decarboxylation are key features that drive its utility in various chemical transformations.
The Influence of 2,2-Bis(4-nitrobenzyl) Substitution
The subject of this guide, 2,2-Bis(4-nitrobenzyl)malonic acid, possesses two key structural features that significantly influence its reactivity compared to unsubstituted malonic acid or its mono-substituted derivatives:
-
Steric Hindrance: The presence of two bulky 4-nitrobenzyl groups at the α-carbon creates significant steric congestion. This hindrance can be expected to decrease the rate of reactions that require nucleophilic attack at the α-carbon or reactions involving the approach of a reagent to the carboxylic acid groups.
-
Electronic Effects: The 4-nitrobenzyl group contains a strongly electron-withdrawing nitro group (-NO₂). The inductive effect of this group will increase the acidity of the carboxylic acid protons, making them easier to remove. This electronic pull is a critical factor in modulating the reactivity of the molecule.
Comparative Reactivity in Key Reactions
Decarboxylation
The decarboxylation of malonic acid derivatives is a synthetically important reaction that typically proceeds through a cyclic intermediate upon heating.[1][2] The ease of decarboxylation is influenced by both electronic and steric factors.
Expected Reactivity of this compound:
The two electron-withdrawing 4-nitrobenzyl groups are expected to stabilize the negative charge that develops on the α-carbon in the transition state of decarboxylation. This stabilization would suggest an increased rate of decarboxylation compared to unsubstituted malonic acid. However, the significant steric bulk of the two benzyl groups may hinder the formation of the required six-membered cyclic transition state, potentially slowing down the reaction.[3] Therefore, the overall rate of decarboxylation will be a balance between these opposing electronic and steric effects. It is plausible that higher temperatures would be required to overcome the steric barrier for decarboxylation of this highly substituted derivative.[3]
General Comparison of Decarboxylation Reactivity:
| Malonic Acid Derivative | Expected Relative Rate of Decarboxylation | Key Influencing Factors |
| Malonic Acid | Baseline | Unsubstituted, readily forms cyclic transition state. |
| Mono-alkylmalonic Acid | Slower | Alkyl group is electron-donating, destabilizing the transition state. |
| Di-alkylmalonic Acid | Slower | Increased steric hindrance and electron-donating effects. |
| This compound | Variable (Potentially slower) | Strong electron-withdrawing groups favor decarboxylation electronically, but significant steric hindrance may dominate and slow the reaction. |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a malonic acid derivative, to a carbonyl group, typically an aldehyde or ketone.[4] This reaction is fundamental for the formation of carbon-carbon double bonds.[5]
Expected Reactivity of this compound:
A key step in the Knoevenagel condensation is the deprotonation of the α-carbon to form a nucleophilic enolate. In the case of this compound, there are no α-hydrogens available for deprotonation. Therefore, This compound is not expected to participate as the active methylene component in a standard Knoevenagel condensation.
However, it could potentially be used as a precursor. For instance, if one of the nitrobenzyl groups were to be replaced by a hydrogen, the resulting mono-substituted derivative would be an excellent candidate for the Knoevenagel condensation. The remaining electron-withdrawing nitrobenzyl group would enhance the acidity of the α-proton, facilitating enolate formation.
General Comparison of Knoevenagel Condensation Reactivity (as the active methylene component):
| Malonic Acid Derivative | Expected Reactivity | Key Influencing Factors |
| Malonic Acid | High | Two acidic α-protons, readily forms an enolate. |
| Mono-alkylmalonic Acid | Moderate to High | One acidic α-proton, reactivity influenced by the electronic nature of the alkyl group. |
| Di-alkylmalonic Acid | Not Reactive | No α-protons. |
| 2-(4-nitrobenzyl)malonic acid | Very High | The electron-withdrawing nitrobenzyl group significantly increases the acidity of the α-proton. |
| This compound | Not Reactive | No α-protons. |
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are representative experimental procedures for the key reactions discussed, which can be adapted by researchers.
General Procedure for the Synthesis of 2-(4-Nitrobenzyl) Malonates
This procedure is adapted from the synthesis of related compounds and can be considered a starting point for the synthesis of the di-substituted analog.[3]
-
Reaction Setup: To a solution of a malonic acid derivative in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) to generate the enolate.
-
Alkylation: Add 4-nitrobenzyl bromide to the reaction mixture and stir at room temperature or with gentle heating.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by crystallization or column chromatography.
General Procedure for the Knoevenagel-Doebner Condensation
This is a widely used modification of the Knoevenagel condensation.[2]
-
Reaction Setup: Dissolve the aldehyde or ketone and the malonic acid derivative (with at least one α-hydrogen) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.
General Procedure for Thermal Decarboxylation
-
Reaction Setup: Place the malonic acid derivative in a round-bottom flask equipped with a condenser and a gas outlet to vent the evolved CO₂.
-
Heating: Heat the compound neat or in a high-boiling solvent (e.g., diphenyl ether) to its decomposition temperature.
-
Monitoring: Monitor the reaction by observing the cessation of CO₂ evolution.
-
Purification: Purify the resulting carboxylic acid by distillation or crystallization.
Visualizing Reaction Pathways and Workflows
To further clarify the chemical processes discussed, the following diagrams illustrate the general mechanisms and a typical experimental workflow.
Caption: General mechanism of the Knoevenagel condensation.
Caption: Mechanism of thermal decarboxylation of a malonic acid derivative.
Caption: A typical experimental workflow for organic synthesis.
Conclusion
References
A Comparative Guide to the Anticancer Efficacy of Nitrobenzyl-Substituted Malonic Acid Derivatives
The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of malonic acid featuring nitrobenzyl substitutions have emerged as a promising class of molecules with demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the anticancer efficacy of these derivatives, supported by available experimental data, detailed protocols for key assays, and visualizations of experimental workflows and potential signaling pathways.
Quantitative Analysis of Anticancer Activity
The anticancer potential of nitrobenzyl-substituted malonic acid derivatives has been primarily evaluated through in vitro cytotoxicity assays, with IC50 and CTC50 values serving as key quantitative metrics of their efficacy. The following table summarizes the reported activity of a representative compound in this class.
| Compound ID | Derivative Class | Cancer Cell Line | Cytotoxicity Metric | Value | Reference |
| 3c | 2-(4-Nitrobenzyl) Malonate | DU145 (Prostate Cancer) | CTC50 | 11.83 µg/mL | [1] |
Note: Lower CTC50/IC50 values indicate higher cytotoxic potency.
The data indicates that 2-(4-nitrobenzyl) malonate derivatives exhibit notable anti-proliferative activity against human prostate cancer cells. Compound 3c was identified as the most potent molecule in its series, demonstrating significant cytotoxicity.[1] Further in vivo studies using a Dalton's Lymphoma Ascites (DAL) xenograft model showed that this compound also led to a reduction in tumor volume and an increase in lifespan, highlighting its potential as a lead compound for further drug development.[1]
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the research.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) or is toxic to 50% of the cells (CTC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., DU145) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized nitrobenzyl malonate derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the CTC50/IC50 value is determined by plotting cell viability against compound concentration.
In Vivo DAL Xenograft Model
This in vivo assay is used to evaluate the antitumor efficacy of a compound in a living organism.
Objective: To assess the ability of a compound to inhibit tumor growth and increase the lifespan of tumor-bearing animals.
Methodology:
-
Tumor Induction: Healthy laboratory animals (e.g., mice) are inoculated with Dalton's Lymphoma Ascites (DAL) cells to induce tumor formation.
-
Compound Administration: After a set period for the tumor to establish, the animals are treated with the test compound (e.g., compound 3c ) at a specific dose and schedule. A control group receives a vehicle solution, and another group may receive a standard anticancer drug for comparison.
-
Monitoring: The animals are monitored regularly for tumor volume, body weight, and overall health.
-
Endpoint Analysis: The study is concluded after a predetermined period or when the tumors in the control group reach a specific size. The primary endpoints are the reduction in tumor volume and the percentage increase in the lifespan of the treated animals compared to the control group.
Visualizing the Research Process
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of the anticancer properties of novel chemical derivatives.
Caption: Workflow for anticancer drug discovery with nitrobenzyl malonates.
Potential Signaling Pathway
While the precise mechanism of action for these specific malonic acid derivatives is not fully elucidated in the provided search results, many anticancer agents containing nitroaromatic groups are known to induce apoptosis. The following diagram illustrates a simplified, generalized apoptotic pathway that could be investigated for these compounds.
Caption: Generalized apoptotic pathway potentially induced by the test compounds.
References
A Comparative Guide to 2,2-Bis(4-nitrobenzyl)malonic acid and its Advantages Over Traditional Reagents in Carboxylic Acid Protection
In the realm of multi-step organic synthesis, particularly in drug development and peptide chemistry, the judicious use of protecting groups is paramount. For dicarboxylic acids like malonic acid, the choice of protecting group can significantly impact the yield, purity, and overall efficiency of a synthetic route. This guide provides a detailed comparison of Bis(4-nitrobenzyl) malonate , a representative photolabile protecting group strategy, with traditional methods for carboxylic acid protection, such as benzyl and tert-butyl esters. While the specific compound "2,2-Bis(4-nitrobenzyl)malonic acid" is not commonly cited, "Bis(4-nitrobenzyl) malonate" serves as an excellent exemplar for the advantages of using photolabile 4-nitrobenzyl groups.
The primary advantage of photolabile protecting groups lies in their unique deprotection mechanism, which utilizes light as a "traceless" reagent. This allows for deprotection under neutral conditions, at room temperature, and with high spatial and temporal control, offering significant benefits over traditional methods that require harsh acidic or basic conditions, or catalytic hydrogenation.
Comparative Data: Photolabile vs. Traditional Protecting Groups for Malonic Acid
The following table summarizes the key performance characteristics of Bis(4-nitrobenzyl) malonate compared to traditional benzyl and tert-butyl esters for the protection of malonic acid.
| Feature | Bis(4-nitrobenzyl) malonate (Photolabile) | Di-benzyl malonate (Traditional) | Di-tert-butyl malonate (Traditional) |
| Protection Method | Esterification with 4-nitrobenzyl bromide | Esterification with benzyl bromide | Esterification with isobutylene or transesterification |
| Deprotection Reagent | UV Light (typically >300 nm) | H₂, Pd/C (catalytic hydrogenation) | Strong acid (e.g., Trifluoroacetic acid - TFA) |
| Deprotection Conditions | Neutral pH, room temperature | Neutral pH, room temperature, pressure | Acidic (pH < 2), room temperature |
| Reaction Time | Typically rapid (minutes to a few hours) | Hours to overnight | Typically rapid (minutes to a few hours) |
| Orthogonality | High: Orthogonal to acid/base labile and hydrogenation-sensitive groups. | Moderate: Orthogonal to acid/base labile groups, but not to other reducible groups (e.g., C=C bonds, other benzyl groups). | Moderate: Orthogonal to hydrogenation-sensitive groups, but not to other acid-labile groups (e.g., Boc, trityl). |
| Byproducts | 2-Nitrosobenzaldehyde | Toluene | Isobutylene, CO₂ |
| Key Advantages | "Traceless" reagent (light), spatial and temporal control, mild conditions.[1] | Stable to a wide range of synthetic conditions. | Stable to base and nucleophiles. |
| Key Disadvantages | Potential for side reactions of the nitroso byproduct, requires specialized photoreactor.[1] | Catalyst poisoning, reduction of other functional groups. | Cleavage of other acid-sensitive groups. |
| Quantum Yield | Typically in the range of 0.03-0.12 for nitrobenzyl esters.[1] | Not applicable. | Not applicable. |
Experimental Protocols
Objective: To cleave the 4-nitrobenzyl esters from Bis(4-nitrobenzyl) malonate to yield malonic acid.
Materials:
-
Bis(4-nitrobenzyl) malonate (1 equivalent)
-
Solvent (e.g., a mixture of acetonitrile and water, or ethanol)
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp with a Pyrex filter to block wavelengths < 300 nm)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve Bis(4-nitrobenzyl) malonate in the chosen solvent system in a quartz or Pyrex reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.05 M.
-
Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the reaction vessel in the photoreactor and irradiate with UV light (e.g., 350 nm) while maintaining a constant temperature (typically room temperature) and stirring.
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing the disappearance of the starting material and the appearance of the product.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods, such as extraction to remove the 2-nitrosobenzaldehyde byproduct, followed by crystallization or chromatography.
Objective: To cleave the benzyl esters from di-benzyl malonate.
Materials:
-
Di-benzyl malonate (1 equivalent)
-
Palladium on charcoal (Pd/C, typically 10 mol%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas source (balloon or cylinder)
Procedure:
-
Dissolve di-benzyl malonate in the chosen solvent in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this is typically repeated three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude malonic acid.
Objective: To cleave the tert-butyl esters from di-tert-butyl malonate.
Materials:
-
Di-tert-butyl malonate (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as a solvent (optional)
Procedure:
-
Dissolve di-tert-butyl malonate in dichloromethane (optional, the reaction can also be run neat in TFA).
-
Add an excess of trifluoroacetic acid (typically a 1:1 mixture of TFA:DCM, or neat TFA).
-
Stir the reaction mixture at room temperature. The evolution of isobutylene gas will be observed.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the TFA and solvent under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The resulting crude malonic acid can be purified by crystallization or other suitable methods.
Visualizations
References
A Spectroscopic and Synthetic Comparison of 2,2-Bis(4-nitrobenzyl)malonic Acid and Its Precursors
This guide provides a detailed spectroscopic and synthetic comparison of 2,2-Bis(4-nitrobenzyl)malonic acid and its primary precursors, diethyl malonate and 4-nitrobenzyl bromide. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering a comprehensive overview of the synthesis pathway and the spectroscopic characteristics of these compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the alkylation of diethyl malonate followed by hydrolysis of the resulting diester.
Step 1: Alkylation of Diethyl Malonate
The first step involves a double alkylation of diethyl malonate with 4-nitrobenzyl bromide in the presence of a base, such as sodium ethoxide. The acidic α-hydrogens of diethyl malonate are deprotonated by the base to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide in an SN2 reaction. This process is repeated to add a second 4-nitrobenzyl group.
Step 2: Hydrolysis and Acidification
The resulting diethyl 2,2-bis(4-nitrobenzyl)malonate is then hydrolyzed, typically using a strong base like sodium hydroxide, to form the corresponding dicarboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, yields the final product, this compound.
A recent study designed and synthesized new 4-nitrobenzyl derivatives through nucleophilic substitution reactions of 4-nitrobenzyl bromide with malonic acid and its derivatives, and characterized the synthesized molecules using mass analysis and spectroscopic techniques.[1]
Experimental Protocol: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
A general procedure for the synthesis of a similar compound, diethyl 2-(2-nitrobenzyl)malonate, involves the reaction of diethyl malonate with 2-nitrobenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF).[2] A plausible adaptation for the synthesis of the bis-substituted product is as follows:
-
To a stirred solution of diethyl malonate (1 equivalent) in dry DMF, add sodium ethoxide (2.2 equivalents) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Slowly add a solution of 4-nitrobenzyl bromide (2.2 equivalents) in dry DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Hydrolysis of Diethyl 2,2-bis(4-nitrobenzyl)malonate
The hydrolysis of the diester can be achieved by the following procedure:
-
Dissolve the purified diethyl 2,2-bis(4-nitrobenzyl)malonate in ethanol.
-
Add an aqueous solution of sodium hydroxide (excess) to the ethanolic solution.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Data Comparison
This section provides a comparative summary of the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| Malonic Acid | D₂O | 3.45 (s, 2H, CH₂) |
| 4-Nitrobenzyl Bromide | CDCl₃ | 4.65 (s, 2H, CH₂Br), 7.55 (d, 2H, Ar-H), 8.20 (d, 2H, Ar-H) |
| Diethyl 2,2-bis(4-nitrobenzyl)malonate | CDCl₃ | 1.20 (t, 6H, 2 x CH₃), 3.60 (s, 4H, 2 x Ar-CH₂), 4.20 (q, 4H, 2 x OCH₂), 7.35 (d, 4H, Ar-H), 8.15 (d, 4H, Ar-H) |
| This compound | DMSO-d₆ | 3.55 (s, 4H, 2 x Ar-CH₂), 7.45 (d, 4H, Ar-H), 8.20 (d, 4H, Ar-H), 13.0 (br s, 2H, 2 x COOH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) |
| Malonic Acid [3] | D₂O | 42.9 (CH₂), 175.4 (2 x COOH) |
| 4-Nitrobenzyl Bromide | CDCl₃ | 32.5 (CH₂Br), 124.0 (2 x Ar-CH), 130.0 (2 x Ar-CH), 145.5 (Ar-C), 147.5 (Ar-C-NO₂) |
| Diethyl 2,2-bis(4-nitrobenzyl)malonate [4] | CDCl₃ | 14.0 (2 x CH₃), 38.0 (2 x Ar-CH₂), 58.0 (C(COOEt)₂), 62.0 (2 x OCH₂), 123.5 (4 x Ar-CH), 130.5 (4 x Ar-CH), 145.0 (2 x Ar-C), 147.0 (2 x Ar-C-NO₂), 168.0 (2 x C=O) |
| This compound | DMSO-d₆ | 37.5 (2 x Ar-CH₂), 58.5 (C(COOH)₂), 123.8 (4 x Ar-CH), 131.0 (4 x Ar-CH), 144.5 (2 x Ar-C), 146.8 (2 x Ar-C-NO₂), 170.5 (2 x C=O) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| Malonic Acid | ~3000 (br, O-H), 1710 (C=O) |
| 4-Nitrobenzyl Bromide | 1520 & 1345 (NO₂ stretch), 1210 (C-Br stretch) |
| Diethyl 2,2-bis(4-nitrobenzyl)malonate | 1735 (C=O ester), 1525 & 1350 (NO₂ stretch) |
| This compound | ~3000 (br, O-H), 1715 (C=O acid), 1520 & 1348 (NO₂ stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ or M⁺˙ (m/z) |
| Malonic Acid | ESI- | 103.0037 ([M-H]⁻) |
| 4-Nitrobenzyl Bromide | EI | 215/217 (M⁺˙) |
| Diethyl 2,2-bis(4-nitrobenzyl)malonate | ESI+ | 419.1398 ([M+H]⁺) |
| This compound | ESI- | 373.0677 ([M-H]⁻) |
Spectroscopic Interpretation Workflow
Caption: Analytical techniques for compound characterization.
References
- 1. Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIETHYL 2-(2-NITROBENZYL)MALONATE synthesis - chemicalbook [chemicalbook.com]
- 3. MALONIC ACID MONO-4-NITROBENZYL ESTER MAGNESIUM SALT(75321-09-4) 13C NMR [m.chemicalbook.com]
- 4. MALONIC ACID BIS(4-NITROBENZYL) ESTER(67245-85-6) 13C NMR spectrum [chemicalbook.com]
"benchmarking the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid against other methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2,2-Bis(4-nitrobenzyl)malonic acid, a valuable building block in medicinal chemistry and materials science. By examining various methodologies, this document aims to equip researchers with the necessary information to select the most efficient and suitable synthesis strategy for their specific needs. We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize the core synthetic pathway.
Method 1: Classical Malonic Ester Synthesis
The most established and widely utilized method for the synthesis of 2,2-disubstituted malonic acids is the classical malonic ester synthesis. This approach involves the sequential alkylation of a malonic acid diester, followed by hydrolysis of the ester groups to yield the desired dicarboxylic acid.
Experimental Protocol
Step 1: Dialkylation of Diethyl Malonate
-
Deprotonation: A solution of diethyl malonate in a suitable anhydrous solvent, such as dimethylformamide (DMF) or ethanol, is treated with a strong base to generate the enolate. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed for this purpose. The reaction is typically initiated at 0°C and then allowed to warm to room temperature.
-
First Alkylation: 4-Nitrobenzyl bromide is added to the enolate solution. The reaction mixture is stirred, often with heating, to facilitate the SN2 reaction, yielding diethyl 2-(4-nitrobenzyl)malonate.
-
Second Deprotonation and Alkylation: To introduce the second nitrobenzyl group, the mono-alkylated product is subjected to another deprotonation step with a strong base, followed by the addition of a second equivalent of 4-nitrobenzyl bromide. This results in the formation of diethyl 2,2-bis(4-nitrobenzyl)malonate. It's crucial to drive the first alkylation to completion before initiating the second to minimize the formation of mono-alkylated byproducts.
Step 2: Hydrolysis of the Diester
-
Saponification: The purified diethyl 2,2-bis(4-nitrobenzyl)malonate is subjected to basic hydrolysis using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic solution. The mixture is typically heated under reflux to ensure complete conversion of the ester groups to carboxylate salts.
-
Acidification: After cooling, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to protonate the carboxylate salts and precipitate the this compound.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Visualization of the Synthetic Workflow
Caption: Workflow of the classical malonic ester synthesis for this compound.
Alternative Synthetic Strategies
While the classical malonic ester synthesis is robust, other methods can be considered, particularly for achieving specific selectivities or avoiding harsh reaction conditions.
Method 2: Phase-Transfer Catalysis for Alkylation
Phase-transfer catalysis (PTC) offers a milder alternative for the alkylation step, often leading to improved yields and easier product isolation.
In this variation, the alkylation of diethyl malonate with 4-nitrobenzyl bromide is carried out in a biphasic system (e.g., toluene/water) in the presence of a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The catalyst facilitates the transfer of the malonate anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. This method can reduce the need for strictly anhydrous conditions and strong, hazardous bases.
Method 3: Direct Carboxylation Approaches (Theoretical)
Advanced methods involving direct carboxylation could theoretically be applied, although they are not yet standard for this specific compound. These might include:
-
Palladium-catalyzed Carboxylation: Reaction of a suitable precursor with carbon monoxide in the presence of a palladium catalyst.
-
Carboxylation with Grignard Reagents: Formation of a di-Grignard reagent from a dibrominated precursor followed by quenching with carbon dioxide.
These methods are generally more complex and may require specialized equipment and catalysts, making them less common for routine laboratory synthesis of this particular malonic acid derivative.
Comparative Data Summary
The following table summarizes the key performance indicators for the described synthetic methods. It is important to note that yields and reaction times can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials. The data presented here are representative values based on literature precedents for similar transformations.
| Parameter | Method 1: Classical Malonic Ester Synthesis | Method 2: Phase-Transfer Catalysis Alkylation |
| Overall Yield | 60-80% | 70-90% |
| Purity of Crude Product | Good to Excellent | High |
| Reaction Time (Alkylation) | 4-12 hours | 2-8 hours |
| Reaction Time (Hydrolysis) | 2-6 hours | 2-6 hours |
| Key Reagents | Diethyl malonate, 4-nitrobenzyl bromide, NaH/NaOEt, KOH/NaOH, HCl/H₂SO₄ | Diethyl malonate, 4-nitrobenzyl bromide, Phase-transfer catalyst, K₂CO₃/NaOH, HCl/H₂SO₄ |
| Advantages | Well-established, reliable, readily available reagents | Milder conditions, potentially higher yields, easier work-up |
| Disadvantages | Requires strong bases and anhydrous conditions, potential for side reactions | Catalyst cost, optimization of reaction conditions may be required |
Conclusion
For the synthesis of this compound, the classical malonic ester synthesis remains a dependable and widely practiced method. Its primary advantages are the use of readily accessible and relatively inexpensive starting materials and a well-documented procedure. However, for researchers seeking milder reaction conditions and potentially higher yields, exploring phase-transfer catalysis for the alkylation step is a highly recommended alternative. The choice between these methods will ultimately depend on the specific requirements of the research, including available resources, desired scale, and tolerance for particular reaction conditions. Direct carboxylation methods, while mechanistically elegant, are currently less practical for the routine synthesis of this target molecule.
A Comparative Guide to 2,2-Bis(4-nitrobenzyl)malonic Acid Derivatives for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds derived from 2,2-Bis(4-nitrobenzyl)malonic acid, focusing on their in vitro and in vivo anticancer properties. The information is intended to assist researchers in evaluating the potential of these compounds as therapeutic agents for prostate cancer. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows and potential signaling pathways.
In Vitro Efficacy: A Comparative Overview
Compounds derived from this compound have demonstrated cytotoxic effects against human prostate cancer cell lines. The available data for a lead compound, designated as molecule 3c, is presented below in comparison to established second-generation antiandrogen therapies.
| Compound | Cell Line | Assay | IC50 / CTC50 | Citation |
| Molecule 3c (2-(4-Nitrobenzyl) Malonate Derivative) | DU145 | MTT | 11.83 µg/mL | |
| Enzalutamide | DU145 | MTT | > 80 µM | [1] |
| Darolutamide | DU145 | CTG | 11.0 µM | [2] |
| Bicalutamide | LNCaP | Not Specified | Not Specified | [3] |
Note: The comparison is indirect as the compounds were not tested in a head-to-head study. CTC50 (Concentration That Causes 50% Cell Toxicity) and IC50 (Half-maximal Inhibitory Concentration) are measures of potency. A lower value indicates higher potency. The data for Enzalutamide and Darolutamide on the DU145 cell line provides context for the efficacy of molecule 3c.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vitro and in vivo assays mentioned in the research of this compound derivatives.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., DU145) are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours for stabilization.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., derivatives of this compound) and incubated for a further 48 hours.
-
MTT Reagent Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5]
-
Incubation: The plate is incubated for 1 to 4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.[5]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo Antitumor Activity: Dalton's Lymphoma Ascites (DAL) Xenograft Model
The Dalton's Lymphoma Ascites (DAL) model is a transplantable tumor model used to evaluate the antitumor efficacy of compounds in vivo.
Protocol:
-
Tumor Cell Inoculation: Swiss albino mice are inoculated intraperitoneally with DAL cells (typically 1 x 106 cells per mouse) to induce ascitic tumors.[6][7]
-
Compound Administration: Treatment with the test compound (e.g., molecule 3c) or a vehicle control is initiated 24 hours after tumor cell inoculation. The compound is typically administered daily for a specified period (e.g., 15 days).[6]
-
Monitoring: The body weight of the mice is monitored regularly.
-
Evaluation of Antitumor Effect: After the treatment period, the antitumor effect is evaluated by:
-
Tumor Volume: Measuring the volume of ascitic fluid. A significant reduction in ascitic fluid volume in the treated group compared to the control group indicates antitumor activity.[6][8]
-
Mean Survival Time: Recording the survival time of the mice in each group. An increase in the mean survival time of the treated group is a measure of the compound's efficacy.[6]
-
Hematological Parameters: Analyzing blood samples to assess the effect of the compound on hematological parameters, which can be altered by tumor progression.
-
Visualizing Workflows and Potential Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for anticancer drug screening.
References
- 1. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Signaling Pathways in Prostate Cancer | by NYU Center for Data Science | Center for Data Science | Medium [medium.com]
- 5. Outcomes Following Abiraterone versus Enzalutamide for Prostate Cancer: A Scoping Review [mdpi.com]
- 6. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor activity of silver nanoparticles in Dalton's lymphoma ascites tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2,2-Bis(4-nitrobenzyl)malonic acid proper disposal procedures
Proper disposal of 2,2-Bis(4-nitrobenzyl)malonic acid is crucial to ensure laboratory safety and environmental protection. This compound, while not having a specific Safety Data Sheet (SDS) readily available under this exact name, contains functional groups—malonic acid and nitrobenzyl groups—that guide its handling and disposal as hazardous chemical waste. Nitro compounds, in particular, can be reactive and require careful management.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidelines that are compliant with local, state, and federal regulations.[2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses or goggles are essential to protect from splashes or dust.[5][6] |
| Hand Protection | Use chemical-resistant gloves. Inspect gloves for any tears or degradation before use.[6] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[5] |
| Respiratory | If there is a risk of generating dust, use a NIOSH-approved respirator.[7] |
Incompatible Materials: Avoid mixing this compound waste with the following:
-
Bases[5]
-
Oxidizing agents[5]
-
Reducing agents[5]
-
Acids (to prevent violent reactions or the release of toxic gases)[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's hazardous waste management program.[4] Do not dispose of this chemical down the drain or in regular trash.[2][6]
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound waste in a designated, sturdy, and leak-proof container.[2] The container should be compatible with the chemical.
-
Contaminated Labware: Any items such as gloves, wipes, or weighing paper that are contaminated with the chemical should be considered hazardous waste and collected in the same container or a designated container for solid chemical waste.[9]
-
Solutions: If the compound is in a solution, collect it in a separate, sealed container intended for liquid hazardous waste. Do not mix with other incompatible solvent wastes.[2]
2. Labeling the Waste Container:
-
Properly label the hazardous waste container as soon as the first particle of waste is added.[4][8]
-
The label must clearly state "Hazardous Waste".[8]
-
List all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.[8]
-
Include the name of the principal investigator, the lab location (building and room number), and the date of accumulation.[8]
3. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][8]
-
Ensure secondary containment is used for liquid waste to prevent the spread of spills.[2]
-
Store the container away from heat sources, direct sunlight, and incompatible chemicals.[10]
4. Arranging for Disposal:
-
Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department to schedule a pickup.[2][3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[3][4]
Spill Management
In the event of a spill, the cleanup materials will also be considered hazardous waste.
| Spill Scale | Action |
| Small Spill | If you are trained and it is safe to do so, use a chemical spill kit to absorb the material. Sweep up the solid material, avoiding dust generation.[7][10] Place all contaminated materials in a sealed container for hazardous waste disposal. |
| Large Spill | Evacuate the immediate area. Notify your supervisor and contact the institutional EHS or emergency response team.[2] |
Empty Container Disposal
Empty containers that held this compound must also be handled as hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., a solvent in which the compound is soluble) three times.[4][9]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[2][9]
-
Container Disposal: Once triple-rinsed and dry, deface or remove the original label.[2][4] The container can then typically be disposed of as non-hazardous waste (e.g., in a designated bin for glass or plastic recycling), but confirm this with your EHS department.[2]
Visual Guides for Disposal Workflow
The following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.
Caption: General Waste Disposal Workflow.
Caption: Spill Response and Disposal Logic.
Caption: Empty Container Decontamination.
References
- 1. essr.umd.edu [essr.umd.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. hmdb.ca [hmdb.ca]
Essential Safety and Logistical Information for Handling 2,2-Bis(4-nitrobenzyl)malonic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational plans, and disposal of 2,2-Bis(4-nitrobenzyl)malonic acid, ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
IUPAC Name: bis[(4-nitrophenyl)methyl] propanedioate
-
Synonyms: Malonic Acid Bis(4-nitrobenzyl) Ester
-
CAS Number: 67245-85-6
-
Molecular Formula: C₁₇H₁₄N₂O₈
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available safety data for the compound and its structural analogs, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Suspected of causing genetic defects (Mutagenicity Category 2) [1]
Given these hazards, the following minimum personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or holes before use. Dispose of contaminated gloves immediately. |
| Eye Protection | Safety goggles or glasses | Must be compliant with ANSI Z87.1 or equivalent standards. A face shield should be worn over safety glasses/goggles when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Not generally required | If handling large quantities or if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Data synthesized from safety protocols for malonic acid and nitro-aromatic compounds.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation of any dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]
2. Weighing and Aliquoting:
-
Dispense the chemical in a fume hood, on a disposable weighing paper or in a tared container.
-
Avoid generating dust. If the compound is a fine powder, handle it with care to prevent it from becoming airborne.
-
Close the primary container tightly after use.
3. Dissolving the Compound:
-
When dissolving in a solvent, add the solid to the solvent slowly while stirring to avoid splashing.
-
Use a compatible container and ensure the solvent is appropriate for the intended reaction.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Decontaminate the work area (fume hood surface) with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated disposables as hazardous waste.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Disposables: All gloves, weighing papers, pipette tips, and other disposables that have come into contact with the compound must be disposed of in a designated solid hazardous waste container.
Disposal Procedure:
-
All waste must be handled by a licensed professional waste disposal service.[3]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department. |
Handling Workflow Diagram
Caption: A flowchart outlining the key steps for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

